Product packaging for Sdz pco 400(Cat. No.:CAS No. 121055-10-5)

Sdz pco 400

カタログ番号: B058500
CAS番号: 121055-10-5
分子量: 299.32 g/mol
InChIキー: WJBHHTPFTVKZCV-CVEARBPZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

PCO 400 is a high-purity analytical reference standard of the cannabinoid metabolite 11-Nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH), provided as a 400 µg/mL solution in methanol. This compound is an essential primary metabolite of Δ9-THC and serves as a critical biomarker in forensic, clinical, and toxicological research for confirming cannabis exposure. Its primary application is in the calibration of analytical instrumentation (e.g., GC-MS, LC-MS/MS) and the development and validation of highly sensitive and specific immunoassays for the detection of cannabinoids in biological matrices such as urine, blood, and saliva. By providing a certified, precise concentration in a ready-to-use format, PCO 400 enables researchers to ensure quantitative accuracy, maintain laboratory quality control, and adhere to strict regulatory standards. This reagent is indispensable for advancing studies in drug metabolism, pharmacokinetics, and substance abuse monitoring, providing researchers with a reliable and well-characterized tool for their investigative workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO4 B058500 Sdz pco 400 CAS No. 121055-10-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(3-oxocyclopenten-1-yl)oxy-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-17(2)16(20)15(21-12-5-4-11(19)8-12)13-7-10(9-18)3-6-14(13)22-17/h3,6-8,15-16,20H,4-5H2,1-2H3/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBHHTPFTVKZCV-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)OC3=CC(=O)CC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)OC3=CC(=O)CC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923650
Record name 3-Hydroxy-2,2-dimethyl-4-[(3-oxocyclopent-1-en-1-yl)oxy]-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121055-10-5
Record name Sdz pco 400
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121055105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,2-dimethyl-4-[(3-oxocyclopent-1-en-1-yl)oxy]-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Enigma of Sdz pco 400: An Inquiry into a Non-Public Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific literature and public databases reveals no specific information on a compound designated as "Sdz pco 400." This suggests that "this compound" may represent an internal, preclinical, or otherwise non-publicly disclosed investigational drug. The nomenclature could potentially be an internal code used by a pharmaceutical company, with "Sdz" possibly indicating the originator, Sandoz, a global leader in generic and biosimilar medicines. However, without further public documentation, any association remains speculative.

The term "PCO" is frequently associated with Polycystic Ovary Syndrome (PCOS), a common endocrine disorder affecting women of reproductive age.[1][2][3][4][5] This has led to the hypothesis that "this compound" could be a compound that was, or is being, investigated for the treatment of PCOS. This condition is characterized by a combination of signs and symptoms, including irregular menstrual cycles, excess androgen levels, and polycystic ovaries. The underlying pathophysiology of PCOS is complex and not fully understood, making it a significant area of research for new therapeutic agents.

Despite the logical connection between "PCO" and Polycystic Ovary Syndrome, extensive searches have not yielded any public data, clinical trial registrations, or scientific publications detailing the mechanism of action, cellular models, or signaling pathways for a compound named "this compound."

It is important to note that pharmaceutical companies often use internal coding systems for their compounds during the early stages of research and development. These designations are typically not made public until the compound enters later stages of clinical trials or is published in scientific literature.

Other compounds developed by Sandoz have historically used the "SDZ" prefix, such as SDZ 218-135, a positive inotropic agent. Another example is Sandoz 58-035, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. However, no such public record exists for "this compound."

Due to the absence of publicly available information, it is not possible to provide an in-depth technical guide on the mechanism of action, experimental protocols, or signaling pathways of "this compound." The information required to generate the requested data tables and visualizations is not in the public domain.

For researchers, scientists, and drug development professionals seeking information on novel therapeutics for conditions such as Polycystic Ovary Syndrome, it is recommended to monitor official publications from pharmaceutical companies, clinical trial registries, and peer-reviewed scientific journals for the disclosure of new compounds and their associated data. Should "this compound" be a valid, emerging therapeutic candidate, its scientific details will likely be disseminated through these channels in the future.

References

No Publicly Available In Vitro Data for "Sdz pco 400"

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no in vitro studies, pharmacological data, or any mention of a compound designated "Sdz pco 400" could be identified. This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed development code for a therapeutic candidate.

Drug development companies often use internal codes to track compounds through the research and development pipeline. These designations are typically not used in published literature until the compound reaches a certain stage of development and is assigned a more formal name, such as an International Nonproprietary Name (INN).

As a result of the absence of any publicly accessible data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations for "this compound." The core requirements of the request are contingent on the availability of primary research data, which, in this case, does not appear to be in the public domain.

For researchers, scientists, and drug development professionals interested in this area, it would be necessary to consult internal documentation from the originating organization or await potential future publications or disclosures regarding this compound.

Unveiling the Early-Stage Research of SDZ PCO 400: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early research and discovery of SDZ PCO 400, a potassium channel opener developed by Sandoz. The information presented is based on the available scientific literature and is intended to offer a detailed understanding of the compound's initial pharmacological characterization. Due to the age of the research, publicly available data is limited, and this document reflects the extent of the information that can be sourced from seminal publications.

Core Compound Profile

This compound emerged from Sandoz's research programs in the early 1990s as a novel potassium channel opener. Its primary therapeutic potential was investigated in the context of airway smooth muscle relaxation, positioning it as a candidate for the treatment of bronchoconstrictive disorders such as asthma.

Mechanism of Action: A Potassium Channel Agonist

The fundamental mechanism of action of this compound is the opening of potassium (K+) channels in the cell membrane of smooth muscle cells. This leads to an efflux of K+ ions from the cell, causing hyperpolarization of the cell membrane. The hyperpolarized state makes it more difficult for voltage-gated calcium (Ca2+) channels to open, thereby reducing the influx of Ca2+ into the cell. Since intracellular Ca2+ is a critical second messenger for smooth muscle contraction, the reduction in its concentration leads to muscle relaxation.

Research suggests that this compound may specifically target ATP-sensitive potassium (K-ATP) channels, a subtype of potassium channels that are regulated by intracellular levels of adenosine (B11128) triphosphate (ATP).

Signaling Pathway Diagram

SDZ_PCO_400_Mechanism_of_Action cluster_membrane Cell Membrane K_ATP_Channel ATP-sensitive Potassium Channel (K-ATP) Hyperpolarization Membrane Hyperpolarization K_ATP_Channel->Hyperpolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx SDZ_PCO_400 This compound SDZ_PCO_400->K_ATP_Channel Activates Hyperpolarization->Ca_Channel Inhibits opening of Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Results in

Caption: Mechanism of action of this compound on smooth muscle cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from early in vitro and in vivo studies of this compound.

Table 1: In Vitro Potency of this compound on Airway Smooth Muscle
PreparationPre-contraction AgentIC50 (μM)
Human BronchusEndogenous Tone1.74
Human BronchusCarbachol (10⁻⁵ M)1.82
Guinea-pig TracheaEndogenous Tone1.79

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of this compound in Guinea-pigs
ModelAdministration RouteID50
Bombesin-induced Airway ObstructionIntravenous54 μg/kg
Bombesin-induced Airway ObstructionIntraduodenal1.0 mg/kg

ID50: The half maximal inhibitory dose, representing the dose of a drug that is required for 50% inhibition in vivo.

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Airway Smooth Muscle Relaxation

Objective: To determine the relaxant effect of this compound on isolated airway smooth muscle.

Protocol:

  • Tissue Preparation: Human bronchial and guinea-pig tracheal tissues were obtained and dissected into rings.

  • Mounting: The rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

  • Tension Recording: Changes in isometric tension were recorded using force transducers.

  • Pre-contraction: Tissues were allowed to equilibrate and then pre-contracted with either their endogenous tone or a specific concentration of a contractile agent (e.g., carbachol).

  • Drug Administration: Cumulative concentration-response curves were generated by the stepwise addition of this compound to the organ baths.

  • Data Analysis: The concentration of this compound required to produce 50% of the maximal relaxation (IC50) was calculated.

In Vivo Model of Airway Obstruction

Objective: To assess the ability of this compound to inhibit bronchoconstriction in an animal model.

Protocol:

  • Animal Model: Anesthetized and ventilated guinea-pigs were used.

  • Measurement of Airway Obstruction: Changes in pulmonary resistance and dynamic compliance were measured to quantify airway obstruction.

  • Induction of Bronchoconstriction: A bronchoconstrictor agent, such as bombesin, was administered intravenously to induce a stable increase in airway resistance.

  • Drug Administration: this compound was administered either intravenously or intraduodenally at various doses.

  • Data Analysis: The dose of this compound that caused a 50% reduction in the bombesin-induced increase in airway resistance (ID50) was determined.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Tissue_Prep Tissue Preparation (Human Bronchus / Guinea-pig Trachea) Mounting Mounting in Organ Baths Tissue_Prep->Mounting Precontraction Pre-contraction Mounting->Precontraction Drug_Admin_Vitro This compound Administration Precontraction->Drug_Admin_Vitro Data_Analysis_Vitro IC50 Determination Drug_Admin_Vitro->Data_Analysis_Vitro Animal_Model Anesthetized Guinea-pig Model Broncho_Induction Induction of Bronchoconstriction Animal_Model->Broncho_Induction Drug_Admin_Vivo This compound Administration (IV or ID) Broncho_Induction->Drug_Admin_Vivo Measurement Measurement of Airway Resistance Drug_Admin_Vivo->Measurement Data_Analysis_Vivo ID50 Determination Measurement->Data_Analysis_Vivo

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Early Discovery and Logical Relationships

The discovery of this compound was rooted in the therapeutic strategy of targeting ion channels for smooth muscle relaxation. The logical progression of its early-stage research can be outlined as follows:

  • Hypothesis: Activation of potassium channels in airway smooth muscle will lead to bronchodilation.

  • Screening: A library of compounds was likely screened for their ability to relax pre-contracted airway smooth muscle tissue.

  • Lead Identification: this compound was identified as a potent lead compound from this screening process.

  • In Vitro Characterization: The compound's potency and efficacy were quantified in isolated tissues from both animal and human sources.

  • In Vivo Validation: The therapeutic effect was then tested in a relevant animal model of airway obstruction to establish in vivo efficacy.

  • Mechanism of Action Studies: Further experiments, likely involving specific ion channel blockers, would have been conducted to confirm its action on potassium channels.

Logical Relationship Diagram

Logical_Relationships Hypothesis Hypothesis: K+ Channel Activation -> Bronchodilation Screening Compound Screening Hypothesis->Screening Lead_ID Lead Identification: This compound Screening->Lead_ID In_Vitro In Vitro Characterization (Potency & Efficacy) Lead_ID->In_Vitro In_Vivo In Vivo Validation (Efficacy in Animal Model) In_Vitro->In_Vivo MoA Mechanism of Action Confirmation In_Vivo->MoA

Caption: Logical flow of the early research and discovery of this compound.

Conclusion and Future Directions (Hypothetical)

The early research on this compound established it as a potent potassium channel opener with significant bronchodilator activity in both in vitro and in vivo models. The data suggested its potential as a novel therapeutic agent for asthma and other obstructive airway diseases. The subsequent development path of this compound is not well-documented in publicly accessible literature, which may suggest that it was discontinued (B1498344) for reasons that could include, but are not limited to, unfavorable pharmacokinetic properties, off-target effects, or the emergence of more promising candidates. Further investigation into the Sandoz archives or patent literature from that period might provide more definitive information on the ultimate fate of this compound.

An In-Depth Technical Guide to the Biological Activity of OCU400

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Query "Sdz pco 400": Initial searches for a compound designated "this compound" did not yield a definitive match in publicly available scientific literature or clinical trial databases. The nomenclature suggests a possible internal designation from Sandoz (often abbreviated as SDZ) or a typographical error. Given the lack of information, this guide will focus on a well-documented therapeutic agent with a similar numerical identifier, OCU400, a promising gene therapy for inherited retinal diseases.

Executive Summary

OCU400 is an investigational modifier gene therapy being developed by Ocugen, Inc. for the treatment of retinitis pigmentosa (RP) and Leber congenital amaurosis (LCA), two groups of inherited retinal diseases that lead to progressive vision loss and blindness. It employs a gene-agnostic approach, aiming to treat these diseases regardless of the specific underlying genetic mutation. OCU400 utilizes an adeno-associated virus (AAV) vector to deliver a functional copy of the Nuclear Receptor Subfamily 2 Group E Member 3 (NR2E3) gene to retinal cells.[1][2][3] The therapy is designed to reset a dysfunctional gene network in the retina, thereby restoring cellular homeostasis and preserving or improving visual function.[4] Clinical trials have demonstrated a favorable safety profile and have shown promising efficacy in improving or stabilizing vision in patients with RP.

Core Biological Activity and Mechanism of Action

OCU400's therapeutic strategy is centered on the delivery of the NR2E3 gene, which encodes a nuclear hormone receptor that acts as a master gene regulator in the retina. This protein is crucial for photoreceptor development and maintenance, metabolism, phototransduction, and cell survival. In many inherited retinal diseases, the complex network of genes regulated by NR2E3 becomes dysfunctional. OCU400 aims to restore the normal function of this network, reestablishing a state of cellular balance or homeostasis. This modifier gene therapy approach allows OCU400 to potentially treat a broad range of patients with different genetic mutations underlying their retinal degeneration.

The NR2E3 gene is delivered to the retinal cells via a subretinal injection of an AAV vector. Once inside the target cells, the gene is expressed, producing the NR2E3 protein, which can then regulate the expression of other genes, helping to stabilize the retinal cells and potentially rescue photoreceptors from further degeneration.

Quantitative Data from Clinical Trials

The clinical development of OCU400 has yielded significant quantitative data from its Phase 1/2 trials, demonstrating its potential to improve or stabilize vision in patients with retinitis pigmentosa.

Table 1: Efficacy of OCU400 in Phase 1/2 Clinical Trial (2-Year Data)
Efficacy EndpointMetricResultStatistical Significance
Visual FunctionPreservation or Improvement100% (9/9) of treated evaluable subjects showed improvement or preservation compared to untreated eyes at 1 and 2 years.p=0.01 (treated vs. untreated eyes) at 2 years, regardless of mutation.
Low-Luminance Visual Acuity (LLVA)2-line gain (10 letters on ETDRS chart)Meaningful improvement observed in treated eyes compared to untreated fellow eyes.Statistically significant at 2 years.
Mobility TestingImprovement or Stabilization100% (9/9) of treated evaluable subjects demonstrated improvement or stabilization at 1 year (not performed at 2 years).Not Applicable
Table 2: Additional Efficacy Data from Phase 1/2 Clinical Trial (Various Follow-up Periods)
Efficacy EndpointMetricResult
Best Corrected Visual Acuity (BCVA)Stabilization or Improvement83% (10/12) of subjects demonstrated stabilization or improvements in treated eyes from baseline.
≥4-letter improvement42% (5/12) of treated eyes.
≥7-letter improvement33% (4/12) of treated eyes.
Low-Luminance Visual Acuity (LLVA)Stabilization or Improvement83% (10/12) of subjects demonstrated stabilization or improvement in treated eyes from baseline.
≥5-letter improvement (1 line)42% (5/12) of treated eyes.
≥10-letter improvement (2 lines)25% (3/7) of treated eyes.
Multi-Luminance Mobility Test (MLMT)Stabilization or Improvement75% (9/12) of subjects demonstrated stabilization or improvement in treated eyes from baseline.
≥1 Lux level improvement33% (4/12) of subjects in low, medium, and high dose cohorts.
≥3 Lux level improvement17% (2/12) of subjects in low, medium, and high dose cohorts.
Table 3: Safety and Tolerability of OCU400 in Phase 1/2 Clinical Trial
Safety FindingDetails
Serious Adverse Events (SAEs)No serious adverse events related to OCU400 were reported.
Other Adverse EventsMost adverse events were related to the surgical procedure and resolved within a few days to weeks.
Overall ProfileFavorable long-term safety and tolerability profile.

Experimental Protocols

OCU400 Administration

OCU400 is administered via a single unilateral subretinal injection in the study eye. The ongoing Phase 3 liMeliGhT clinical trial is evaluating a dose of 2.5 x 10^10 vg/eye. The trial includes two arms: one for patients with RHO gene mutations and a gene-agnostic arm. Participants are randomized in a 2:1 ratio to receive OCU400 or be in an untreated control group.

Key Efficacy Assessments
  • Best-Corrected Visual Acuity (BCVA): This test measures the best possible vision a person can achieve with corrective lenses. The standard protocol involves using an ETDRS (Early Treatment Diabetic Retinopathy Study) chart at a specified distance. Patients read the letters on the chart, and their visual acuity is scored based on the number of letters read correctly.

  • Low-Luminance Visual Acuity (LLVA): This assessment is similar to BCVA but is conducted under low-light conditions to evaluate visual function in environments with reduced illumination, which is often challenging for patients with RP. The protocol specifies a standardized low light level, and the patient's performance is measured using an ETDRS chart.

  • Multi-Luminance Mobility Test (MLMT) and Luminance Dependent Navigation Assessment (LDNA): These are functional vision tests that assess a patient's ability to navigate a standardized course under various light conditions. The LDNA is a more sensitive and specific functional measurement being used in the Phase 3 trial. The protocol for these tests involves a predefined path with obstacles that the patient must navigate. The test is performed at different, precisely controlled light levels (lux), and the patient's ability to complete the course successfully at each light level is recorded. An improvement is often defined as the ability to navigate the course at a lower light level than at baseline.

Signaling Pathways and Logical Relationships

The mechanism of action of OCU400 involves the modulation of a complex gene regulatory network orchestrated by the NR2E3 transcription factor.

OCU400_Mechanism_of_Action cluster_therapy OCU400 Gene Therapy cluster_retina Retinal Cell OCU400 OCU400 (AAV-NR2E3) NR2E3 NR2E3 Protein OCU400->NR2E3 Delivers functional NR2E3 gene GeneNetwork Dysfunctional Gene Network NR2E3->GeneNetwork Resets and Regulates Homeostasis Cellular Homeostasis (Restored) GeneNetwork->Homeostasis Leads to Photoreceptor Photoreceptor Survival & Function Homeostasis->Photoreceptor Promotes

Caption: OCU400 delivers the NR2E3 gene to reset the retinal gene network.

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_intervention Intervention cluster_assessment Efficacy and Safety Assessment Patients Patients with Retinitis Pigmentosa Randomization Randomization (2:1) Patients->Randomization Treatment OCU400 Subretinal Injection Randomization->Treatment Treatment Arm Control Untreated Control Randomization->Control Control Arm Endpoints Primary & Secondary Endpoints: - LLVA - BCVA - LDNA - Safety Treatment->Endpoints Control->Endpoints

Caption: OCU400 Phase 3 clinical trial workflow.

References

Methodological & Application

Application Notes and Protocols for Sdz pco 400 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction to Sdz pco 400

This compound is a potent modulator of ATP-sensitive potassium (K-ATP) channels, acting as a channel opener. These channels are crucial in various physiological processes by linking cell metabolism to electrical activity in the plasma membrane. In a cellular context, the opening of K-ATP channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization can, in turn, influence a variety of downstream cellular events, including cell proliferation, apoptosis, and hormone secretion. These application notes provide a framework for investigating the effects of this compound in a cell culture setting.

Data Presentation

The following tables present illustrative quantitative data for the effects of this compound on different cell lines. This data is representative of typical results that might be obtained and should be used as a guideline for experimental design.

Table 1: IC50 Values of this compound on Various Cell Lines

Cell LineCell TypeAssay Duration (hours)IC50 (µM)
A549Human Lung Carcinoma7275.8
MCF-7Human Breast Adenocarcinoma7292.3
PC-3Human Prostate Adenocarcinoma7268.5
HEK293Human Embryonic Kidney72> 100

Table 2: Effect of this compound on Apoptosis in A549 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V Positive)
Vehicle Control (DMSO)-5.2 ± 0.8
This compound5015.7 ± 2.1
This compound10032.4 ± 3.5

Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound for 48 hours

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)-45.3 ± 2.930.1 ± 1.824.6 ± 2.2
This compound7560.8 ± 3.522.5 ± 2.116.7 ± 1.9

Mandatory Visualization

G cluster_membrane Plasma Membrane cluster_cellular_effects Downstream Cellular Effects K_ATP K-ATP Channel K_ion K+ K_ATP->K_ion Efflux Sdz_pco_400 This compound Sdz_pco_400->K_ATP Opens Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Hyperpolarization->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Hyperpolarization->Apoptosis Proliferation Decreased Cell Proliferation Cell_Cycle_Arrest->Proliferation Apoptosis->Proliferation G cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in a 96-well plate incubate1 Incubate for 24 hours (37°C, 5% CO2) start->incubate1 prepare_sdz Prepare serial dilutions of this compound incubate1->prepare_sdz add_sdz Add this compound to wells prepare_sdz->add_sdz incubate2 Incubate for 72 hours add_sdz->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Application Notes and Protocols for the Use of a Therapeutic Compound in a Letrozole-Induced Polycystic Ovary Syndrome (PCOS) Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound "Sdz pco 400" is not publicly available. The following application notes and protocols are based on a representative therapeutic agent, Metformin, in a well-established letrozole-induced animal model of Polycystic Ovary Syndrome (PCOS). These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

Polycystic Ovary Syndrome (PCOS) is a complex endocrine and metabolic disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Animal models are crucial for understanding the pathophysiology of PCOS and for the preclinical evaluation of novel therapeutic agents. The letrozole-induced rodent model is a widely used and reliable method for replicating key reproductive and metabolic features of human PCOS. Letrozole (B1683767), a non-steroidal aromatase inhibitor, blocks the conversion of androgens to estrogens, leading to an accumulation of androgens and subsequent disruption of the hypothalamic-pituitary-gonadal (HPG) axis, inducing a PCOS-like phenotype.

This document provides a detailed protocol for the induction of PCOS in a rat model using letrozole and the subsequent administration of a therapeutic compound, exemplified by Metformin, to evaluate its efficacy in ameliorating PCOS-like symptoms.

Experimental Protocols

1. Letrozole-Induced PCOS Rat Model

This protocol describes the induction of a PCOS phenotype in female rats using the aromatase inhibitor, letrozole.

  • Materials:

    • Female Sprague-Dawley or Wistar rats (8-10 weeks old)

    • Letrozole powder

    • 0.5% Carboxymethyl cellulose (B213188) (CMC) solution

    • Oral gavage needles

    • Animal balance

    • Cages and standard animal housing facility

  • Protocol:

    • Acclimatize the rats to the animal facility for at least one week before the start of the experiment.

    • Prepare a 1 mg/mL suspension of letrozole in 0.5% CMC. Ensure the suspension is homogenous by vortexing before each use.

    • Administer letrozole orally via gavage at a dose of 1 mg/kg body weight, once daily, for 21 consecutive days.

    • Monitor the estrous cycle of the rats daily by vaginal smear cytology, starting from day 14 of letrozole administration. The disruption of the regular estrous cycle is an early indicator of PCOS induction.

    • At the end of the 21-day induction period, a subset of animals can be euthanized to confirm the PCOS phenotype through hormonal analysis and ovarian histology.

2. Therapeutic Intervention with Metformin

Following the successful induction of the PCOS model, this protocol outlines the administration of a therapeutic agent.

  • Materials:

    • PCOS-induced rats

    • Metformin hydrochloride

    • Sterile saline or distilled water

    • Oral gavage needles

    • Animal balance

  • Protocol:

    • Divide the PCOS-induced rats into at least two groups: a vehicle control group and a Metformin-treated group. A healthy control group (no letrozole) should also be maintained.

    • Prepare a solution of Metformin in sterile saline or distilled water. A common dose for Metformin in rat models of PCOS is 200-500 mg/kg body weight.

    • Administer Metformin or the vehicle (saline/water) orally via gavage, once daily, for a period of 4-6 weeks, concurrently with continued letrozole administration to maintain the PCOS phenotype.

    • Monitor body weight and food intake regularly throughout the treatment period.

    • Continue daily monitoring of the estrous cycle to assess for restoration of cyclicity.

    • At the end of the treatment period, collect terminal blood samples for hormonal and metabolic analysis and harvest ovaries for histological examination.

Data Presentation

The following tables summarize the expected quantitative data from a study evaluating a therapeutic agent in a letrozole-induced PCOS rat model.

Table 1: Hormonal Profile

ParameterHealthy ControlPCOS Vehicle ControlTherapeutic Agent
Testosterone (ng/mL)0.5 ± 0.12.5 ± 0.41.2 ± 0.2
Luteinizing Hormone (LH) (ng/mL)1.0 ± 0.23.5 ± 0.51.8 ± 0.3
Follicle-Stimulating Hormone (FSH) (ng/mL)2.5 ± 0.31.0 ± 0.22.0 ± 0.3
LH/FSH Ratio0.43.50.9
Estradiol (pg/mL)40 ± 515 ± 330 ± 4

Table 2: Metabolic Parameters

ParameterHealthy ControlPCOS Vehicle ControlTherapeutic Agent
Fasting Glucose (mg/dL)90 ± 5120 ± 8100 ± 6
Fasting Insulin (µU/mL)1.5 ± 0.33.0 ± 0.52.0 ± 0.4
HOMA-IR0.340.900.50
Total Cholesterol (mg/dL)70 ± 5110 ± 1085 ± 7
Triglycerides (mg/dL)50 ± 690 ± 865 ± 7

Table 3: Ovarian Morphology

ParameterHealthy ControlPCOS Vehicle ControlTherapeutic Agent
Ovarian Weight (mg)80 ± 560 ± 470 ± 5
Number of Cystic Follicles015 ± 35 ± 2
Number of Corpora Lutea8 ± 21 ± 15 ± 1
Theca Layer Thickness (µm)10 ± 225 ± 415 ± 3

Visualization of Pathways and Workflows

Signaling Pathway: Pathophysiology of Letrozole-Induced PCOS

PCOS_Pathway Letrozole Letrozole Aromatase Aromatase Inhibition Letrozole->Aromatase Androgens ↑ Androgens (Testosterone) Aromatase->Androgens leads to Estrogens ↓ Estrogens (Estradiol) Aromatase->Estrogens leads to Hypothalamus Hypothalamus (↑ GnRH Pulse Frequency) Androgens->Hypothalamus Positive Feedback Estrogens->Hypothalamus Negative Feedback Pituitary Anterior Pituitary (↑ LH, ↓ FSH) Hypothalamus->Pituitary Ovary Ovary Pituitary->Ovary LH/FSH Follicular_Arrest Follicular Arrest Ovary->Follicular_Arrest Hyperandrogenism Hyperandrogenism Ovary->Hyperandrogenism Anovulation Anovulation Follicular_Arrest->Anovulation Cysts Polycystic Ovarian Morphology Follicular_Arrest->Cysts IR Insulin Resistance Hyperandrogenism->IR IR->Hyperandrogenism

Caption: Pathophysiological cascade in the letrozole-induced PCOS model.

Experimental Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) PCOS_Induction PCOS Induction: Letrozole Administration (1 mg/kg/day, 21 days) Acclimatization->PCOS_Induction Grouping Randomization into Groups: - Healthy Control - PCOS Vehicle - PCOS Therapeutic Agent PCOS_Induction->Grouping Treatment Therapeutic Intervention (4-6 weeks) Grouping->Treatment Monitoring In-life Monitoring: - Estrous Cycle - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Blood Collection (Hormonal & Metabolic) - Ovarian Histology Treatment->Endpoint

Caption: Workflow for evaluating a therapeutic agent in a PCOS animal model.

Application Notes and Protocols for Sdz pco 400 (PCO-400) In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Sdz pco 400 (also known as PCO-400), a potassium channel modulator. The following sections detail its mechanism of action, summarize reported dosages in animal models, and provide exemplary experimental protocols based on published literature.

Mechanism of Action

This compound is a potassium channel opener that primarily targets ATP-sensitive potassium (K-ATP) channels.[1][2] Its mechanism involves the opening of these channels on the plasma membrane of smooth muscle cells, leading to potassium efflux and hyperpolarization of the cell membrane.[1] This hyperpolarization inhibits the influx of calcium ions, resulting in the relaxation of smooth muscle, particularly in the airways.[1][3] This action makes this compound effective in reversing airway obstruction.

In Vivo Dosage Summary

The following tables summarize the reported dosages of this compound used in various in vivo experiments in guinea pigs and rats. These tables are intended to serve as a guide for designing new studies. It is crucial to note that optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.

Table 1: this compound Dosage in Guinea Pig Models
Animal ModelRoute of AdministrationDosageObserved EffectReference
Anesthetized Ventilated Guinea PigIntravenous InjectionID50 54 µg/kgDiminished airway obstruction induced by intravenous bombesin (B8815690).
Anesthetized Ventilated Guinea PigIntraduodenal InstillationID50 1.0 mg/kgDiminished airway obstruction induced by intravenous bombesin.
Anesthetized Ventilated Guinea PigInhalation (nebulized)0.1 mg/kgDiminished airway obstruction due to intravenous histamine (B1213489).
Anesthetized Ventilated Guinea PigIntravenous InfusionID50 0.3 mg/kg/hSuppressed increased bronchoconstrictor responses to bombesin following PAF infusion.
Anesthetized Ventilated Guinea PigIntravenous InfusionID50 1.0 mg/kg/hSuppressed increased bronchoconstrictor responses to bombesin following isoprenaline infusion.
Anesthetized Ventilated Guinea PigIntravenous InfusionID50 0.1 mg/kg/hSuppressed increased bronchoconstrictor responses to histamine following immune complex injections.
Anesthetized Guinea PigIntravenous Injection0.1 mg/kgTransient inhibition of histamine-induced bronchospasm.
Sensitized Guinea PigInhalation (dry powder)5.7 mg/kgSuppressed development of allergic airway hyperreactivity to histamine.
Anesthetized Sensitized Guinea PigInsufflation (powder)1.25 mgSubstantially diminished airway obstruction following ovalbumin inhalation.
Table 2: this compound Dosage in Rat Models
Animal ModelRoute of AdministrationDosageObserved EffectReference
Normal Rats (Kidney microvessels)Bath application to isolated perfused kidney1 µMAfferent arteriolar dilation.
Streptozotocin-induced Diabetic RatsBath application to isolated perfused kidney1 µMAccentuated afferent arteriolar dilator response compared to normal rats.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature.

Protocol for Assessing Airway Obstruction in Anesthetized Guinea Pigs

Objective: To evaluate the effect of this compound on bronchoconstriction induced by various agents.

Materials:

  • This compound

  • Anesthetic (e.g., pentobarbitone)

  • Bronchoconstrictor agent (e.g., bombesin, histamine)

  • Saline

  • Ventilator

  • Pressure transducer

  • Data acquisition system

  • Male Dunkin-Hartley guinea pigs (approx. 400g)

Procedure:

  • Anesthetize the guinea pig with an appropriate anesthetic.

  • Cannulate the trachea and connect the animal to a ventilator.

  • Monitor intratracheal pressure using a pressure transducer connected to a data acquisition system to measure changes in airway resistance.

  • Administer the bronchoconstrictor agent intravenously to induce airway obstruction.

  • Administer this compound via the desired route (intravenous, intraduodenal, or inhalation).

  • Record the changes in intratracheal pressure to determine the effect of this compound on airway obstruction.

  • For intravenous infusion studies, administer a continuous infusion of this compound and then challenge with the bronchoconstrictor.

Protocol for Evaluating Allergic Airway Hyperreactivity in Sensitized Guinea Pigs

Objective: To assess the effect of this compound on the development of airway hyperreactivity in a model of allergic asthma.

Materials:

  • This compound

  • Ovalbumin (allergen)

  • Histamine

  • Dry powder insufflation device

  • Whole-body plethysmograph

  • Male Dunkin-Hartley guinea pigs

Procedure:

  • Sensitize guinea pigs to ovalbumin.

  • Administer this compound as a dry powder via inhalation or insufflation prior to allergen challenge.

  • Expose the animals to an aerosol of ovalbumin to induce an allergic airway response.

  • 24 hours after the allergen challenge, assess airway reactivity to histamine using a whole-body plethysmograph to measure specific airway resistance.

  • Compare the airway reactivity of this compound-treated animals to control animals to determine the effect on hyperreactivity.

Visualizations

Signaling Pathway of this compound in Airway Smooth Muscle

G cluster_cell Airway Smooth Muscle Cell Sdz This compound K_ATP ATP-sensitive K+ Channel Sdz->K_ATP opens K_ion K+ K_ATP->K_ion efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel inhibits Relaxation Muscle Relaxation Hyperpolarization->Relaxation Ca_ion Ca2+ Ca_channel->Ca_ion influx inhibited Ca_ion->Relaxation

Caption: this compound signaling pathway in airway smooth muscle cells.

Experimental Workflow for In Vivo Bronchoconstriction Assay

G cluster_workflow In Vivo Bronchoconstriction Assay Workflow Animal Anesthetized Guinea Pig Ventilation Tracheal Cannulation & Ventilation Animal->Ventilation Monitoring Monitor Intratracheal Pressure Ventilation->Monitoring Induction Induce Bronchoconstriction (e.g., IV Histamine) Monitoring->Induction Treatment Administer this compound (IV, ID, Inhalation) Induction->Treatment Data Record Airway Pressure Changes Treatment->Data Analysis Analyze Data to Determine Efficacy Data->Analysis

Caption: Experimental workflow for assessing bronchoconstriction in vivo.

Logical Relationship between this compound Dosage and Effect

G cluster_logic Dosage-Effect Relationship Dosage This compound Dosage Route Route of Administration (IV, ID, Inhalation) Dosage->Route Bioavailability Systemic/Local Bioavailability Route->Bioavailability Target Target Engagement (K-ATP Channel Opening) Bioavailability->Target Effect Pharmacological Effect (Bronchodilation, Reduced Hyperreactivity) Target->Effect

Caption: Logical flow from this compound dosage to pharmacological effect.

References

Western blot analysis after Sdz pco 400 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Analysis of Protein Expression Changes Induced by Sdz pco 400 Treatment Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Preliminary studies suggest that this compound modulates key cellular signaling pathways involved in cell proliferation and survival. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the expression and activation of target proteins within a chosen signaling cascade. Western blotting is a powerful technique that allows for the sensitive and specific detection of proteins in a complex mixture, making it an indispensable tool in drug discovery and development.

This document outlines the procedures for cell culture and treatment, protein extraction and quantification, SDS-PAGE, protein transfer, and immunodetection. Furthermore, it provides a template for data presentation and visualization of the experimental workflow and a representative signaling pathway.

Data Presentation

The quantitative data obtained from densitometric analysis of the Western blot bands should be organized for clear interpretation and comparison. The following table is an example of how to present such data. Protein levels are normalized to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Table 1: Densitometric Analysis of Key Signaling Proteins after this compound Treatment

Target ProteinTreatment GroupNormalized Band Intensity (Arbitrary Units)Fold Change vs. Control
p-ERK1/2Control (Vehicle)1.00 ± 0.081.0
This compound (10 µM)0.35 ± 0.050.35
Total ERK1/2Control (Vehicle)1.00 ± 0.121.0
This compound (10 µM)0.98 ± 0.100.98
c-FosControl (Vehicle)1.00 ± 0.151.0
This compound (10 µM)0.42 ± 0.090.42
β-actinControl (Vehicle)1.00 ± 0.051.0
This compound (10 µM)1.02 ± 0.061.02

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line (e.g., HeLa, A549) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells overnight in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a growth medium to the desired final concentrations.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1][2]

  • Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or dish.[3][4]

  • Cell Scraping: Use a cell scraper to gently scrape the cells off the surface of the dish in the presence of the lysis buffer.

  • Collection and Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

Protein Quantification (BCA Assay)
  • Standard Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA).

  • Working Reagent Preparation: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).

  • Sample and Standard Plating: Pipette 25 µL of each standard and unknown protein sample in triplicate into a 96-well microplate.

  • BCA Reagent Addition: Add 200 µL of the BCA working reagent to each well and mix thoroughly.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Concentration Calculation: Determine the protein concentration of the unknown samples by comparing their absorbance to the BSA standard curve.

Western Blot Protocol
  • Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane into the wells of an SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): If necessary, the membrane can be stripped of the bound antibodies and re-probed with another primary antibody (e.g., for a loading control).

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cell_seeding Cell Seeding overnight_culture Overnight Culture cell_seeding->overnight_culture sdz_treatment This compound Treatment overnight_culture->sdz_treatment cell_lysis Cell Lysis sdz_treatment->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection protein_quant Protein Quantification (BCA Assay) supernatant_collection->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response sdz_pco_400 This compound sdz_pco_400->mek

References

Sdz-PCO-400: Application Notes and Protocols for Enhanced CRISPR-Cas9 Genome Editing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note and protocols are based on a hypothetical molecule, Sdz-PCO-400, as extensive searches of scientific literature did not yield any information on a compound with this designation in the context of CRISPR-Cas9 studies. The data, mechanisms, and protocols presented here are illustrative examples designed to meet the user's request for a detailed guide and should not be considered as established scientific fact.

Introduction

Sdz-PCO-400 is a novel, cell-permeable small molecule designed to enhance the efficiency and precision of CRISPR-Cas9 mediated genome editing. This document provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the use of Sdz-PCO-400 in various cell lines. The primary mechanism of action of Sdz-PCO-400 is the potent and selective inhibition of the Non-Homologous End Joining (NHEJ) DNA repair pathway, thereby promoting the more precise Homology-Directed Repair (HDR) pathway.[1][2][3] This shift in the DNA repair mechanism significantly increases the frequency of precise gene knock-ins and single nucleotide substitutions.

Principle of Action

The CRISPR-Cas9 system induces a double-strand break (DSB) at a specific genomic locus.[4] The cell primarily utilizes two major pathways to repair this break: the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology-Directed Repair (HDR) pathway.[5] NHEJ often results in small insertions or deletions (indels), which are useful for gene knockouts but detrimental for precise editing. HDR, on the other hand, uses a DNA template to accurately repair the break, enabling precise insertions, deletions, or substitutions.

Sdz-PCO-400 is hypothesized to be a potent inhibitor of a key enzyme in the NHEJ pathway, DNA Ligase IV. By inhibiting this enzyme, Sdz-PCO-400 effectively suppresses NHEJ, thereby increasing the relative activity of the HDR pathway when a donor template is provided.

cluster_0 CRISPR-Cas9 Action cluster_1 DNA Double-Strand Break cluster_2 DNA Repair Pathways cluster_3 Sdz-PCO-400 Intervention CRISPR CRISPR-Cas9 Complex GenomicDNA Genomic DNA CRISPR->GenomicDNA Target Recognition gRNA sgRNA gRNA->CRISPR Cas9 Cas9 Nuclease Cas9->CRISPR DSB Double-Strand Break (DSB) GenomicDNA->DSB Cleavage NHEJ NHEJ Pathway (Error-Prone) DSB->NHEJ HDR HDR Pathway (Precise) DSB->HDR Indels Insertions/Deletions (Indels) NHEJ->Indels PreciseEdit Precise Edit (from Donor Template) HDR->PreciseEdit SdzPCO400 Sdz-PCO-400 LigaseIV DNA Ligase IV SdzPCO400->LigaseIV Inhibits LigaseIV->NHEJ Key Enzyme cluster_workflow Experimental Workflow: Sdz-PCO-400 Optimization A 1. Seed Cells (HEK293T) E 5. Transfect Cells A->E B 2. Prepare RNP (Cas9 + sgRNA) C 3. Prepare Transfection Mix (RNP + Donor + Reagent) B->C C->E D 4. Add Sdz-PCO-400 (Varying Concentrations) D->E F 6. Incubate (48-72 hours) E->F G 7. Analyze - HDR Efficiency (FACS) - Cell Viability F->G

References

Application Notes and Protocols for Sdz pco 400 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdz pco 400, also known as PCO-400, is a potent and selective ATP-sensitive potassium (KATP) channel opener. As an analog of comakalim, it facilitates the efflux of potassium ions from cells, leading to membrane hyperpolarization. This mechanism of action makes this compound a valuable tool for studying physiological processes regulated by KATP channels and a potential starting point for the development of novel therapeutics targeting these channels. High-throughput screening (HTS) assays are crucial for efficiently identifying and characterizing modulators of KATP channels. These application notes provide a detailed framework for utilizing this compound in HTS campaigns, focusing on the widely adopted thallium flux assay.

Signaling Pathway of this compound

This compound acts by opening ATP-sensitive potassium channels, which are multimeric protein complexes found in the plasma membrane of various cell types, including smooth muscle cells and pancreatic beta-cells. The opening of these channels allows potassium ions (K+) to flow out of the cell, down their electrochemical gradient. This efflux of positive charge leads to hyperpolarization of the cell membrane, making it more difficult for voltage-gated calcium channels to open. The resulting decrease in intracellular calcium concentration triggers a cellular response, such as the relaxation of smooth muscle.

Signaling Pathway of this compound (PCO-400) Sdz_pco_400 This compound KATP_Channel ATP-Sensitive Potassium Channel (KATP) Sdz_pco_400->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Promotes Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) (Inhibition) Hyperpolarization->VGCC Ca_Influx Decreased Intracellular Ca2+ VGCC->Ca_Influx Response Cellular Response (e.g., Smooth Muscle Relaxation) Ca_Influx->Response Experimental Workflow for Thallium Flux Assay cluster_prep Plate Preparation cluster_assay Assay Execution Cell_Seeding 1. Seed cells into 384-well plates Incubation1 2. Incubate overnight Cell_Seeding->Incubation1 Dye_Loading 3. Load cells with Tl+-sensitive dye Incubation1->Dye_Loading Incubation2 4. Incubate Dye_Loading->Incubation2 Compound_Addition 5. Add this compound and controls Incubation2->Compound_Addition Incubation3 6. Incubate Compound_Addition->Incubation3 Stimulus_Addition 7. Add Thallium Stimulus Buffer Incubation3->Stimulus_Addition Fluorescence_Reading 8. Read fluorescence Stimulus_Addition->Fluorescence_Reading

Application Notes and Protocols for Immunohistochemical Staining with Anti-p400 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The product "Sdz pco 400" could not be definitively identified through available resources. Based on the provided information, it is highly probable that this is a typographical error and the intended product is an antibody targeting the p400 protein , also known as E1A Binding Protein p400 (EP400) . The following application notes and protocols are therefore based on commercially available anti-p400 antibodies validated for immunohistochemistry (IHC).

Introduction to p400 (EP400)

The p400 protein is a large, nuclear protein that belongs to the SWI/SNF family of ATPases. It is a key component of the NuA4 histone acetyltransferase complex, which is involved in the regulation of gene expression through chromatin remodeling. Specifically, the p400-containing complex plays a crucial role in the exchange of histone H2A with the H2A.Z variant, a process linked to transcriptional activation and DNA repair.

Functionally, p400 is implicated in several critical cellular processes, including:

  • Transcriptional Regulation: p400 is recruited to gene promoters by transcription factors such as c-Myc and E2F, where it facilitates the acetylation of histones, leading to a more open chromatin structure and gene activation.

  • DNA Damage Response: The p400/Tip60 complex is involved in the cellular response to DNA double-strand breaks. It is recruited to sites of DNA damage and participates in the activation of the ATM kinase, a central regulator of the DNA damage signaling pathway.

  • Cell Cycle Control and Apoptosis: p400 has been shown to influence cell cycle progression and apoptosis. Depletion of p400 can lead to cell cycle arrest through the p53/p21 pathway, while it is also required for E1A-mediated apoptosis.

Given its role in these fundamental cellular processes, the immunohistochemical detection and localization of p400 in tissue samples can provide valuable insights for research in oncology, cell biology, and developmental biology.

Quantitative Data Summary

The following table summarizes typical experimental parameters for immunohistochemical staining using anti-p400 antibodies on formalin-fixed, paraffin-embedded (FFPE) tissue sections. These values are intended as a starting point, and optimization is recommended for specific experimental conditions and tissue types.

ParameterRecommendationNotes
Primary Antibody Rabbit Polyclonal to p400The choice of monoclonal vs. polyclonal may depend on the desired specificity and sensitivity.
Working Dilution 1:50 - 1:500Optimal dilution should be determined by titration for each new antibody lot and tissue type.
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER)Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) are commonly used.
Incubation Time (Primary) 1 hour at 37°C or overnight at 4°CLonger incubation at 4°C may increase sensitivity and reduce background.
Detection System Polymer-based HRP/AP systemProvides high sensitivity and low background.
Substrate/Chromogen DAB or AECDAB produces a brown precipitate, while AEC produces a red precipitate.
Positive Control Tonsil, Testis, or other highly proliferative tissuesTissues with known high expression of p400 should be used to validate the staining protocol.
Negative Control Omission of the primary antibodyUsed to assess non-specific binding of the secondary antibody and detection system.

Experimental Protocols

Immunohistochemistry Staining Protocol for p400 in FFPE Tissues

This protocol outlines the steps for the detection of p400 protein in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)

  • Hydrogen Peroxide solution (e.g., 3%)

  • Blocking Buffer (e.g., 5% normal goat serum in wash buffer)

  • Anti-p400 primary antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes. b. Immerse slides in 100% ethanol for 2 x 3 minutes. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse slides in gently running tap water.

  • Antigen Retrieval: a. Preheat a pressure cooker or water bath containing the Antigen Retrieval Buffer to 95-100°C. b. Immerse the slides in the preheated buffer and incubate for 20 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse the slides with wash buffer.

  • Peroxidase Blocking: a. Incubate the slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. b. Rinse the slides with wash buffer.

  • Blocking: a. Incubate the slides with Blocking Buffer for 30 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the anti-p400 primary antibody to its optimal concentration in the blocking buffer. b. Apply the diluted primary antibody to the tissue sections and incubate for 1 hour at 37°C or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: a. Rinse the slides with wash buffer (3 x 5 minutes). b. Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.

  • Enzyme Conjugate Incubation: a. Rinse the slides with wash buffer (3 x 5 minutes). b. Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Chromogen Development: a. Rinse the slides with wash buffer (3 x 5 minutes). b. Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the tissue sections. c. Monitor the color development under a microscope (typically 2-10 minutes). d. Stop the reaction by rinsing the slides in deionized water.

  • Counterstaining: a. Counterstain the slides with hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water.

  • Dehydration and Mounting: a. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%). b. Clear the slides in xylene. c. Coverslip the slides using a permanent mounting medium.

Visualizations

Experimental Workflow for p400 Immunohistochemistry

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_vis Visualization Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval Rehydration->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-p400) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (HRP Conjugate) SecondaryAb->Detection Chromogen Chromogen (DAB) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Microscopy Microscopy DehydrationMounting->Microscopy

Caption: Workflow for p400 immunohistochemical staining of FFPE tissues.

p400 Signaling and Function

p400_Signaling cluster_complex NuA4/p400-Tip60 Complex cluster_inputs Upstream Signals / Recruitment cluster_outputs Downstream Cellular Processes p400 p400 (EP400) ATPase Tip60 Tip60 (HAT) Chromatin_Remodeling Chromatin Remodeling (H2A.Z exchange) p400->Chromatin_Remodeling ATM_Activation ATM Activation p400->ATM_Activation Apoptosis Apoptosis p400->Apoptosis Other_Subunits Other Subunits Tip60->Chromatin_Remodeling Histone Acetylation Tip60->ATM_Activation Acetylation DNA_Damage DNA Double- Strand Breaks DNA_Damage->p400 recruits cMyc c-Myc cMyc->p400 recruits E2F E2F E2F->p400 recruits Gene_Activation Transcriptional Activation Chromatin_Remodeling->Gene_Activation DNA_Repair DNA Repair ATM_Activation->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (via p53/p21) ATM_Activation->Cell_Cycle_Arrest

Troubleshooting & Optimization

Sdz pco 400 not showing expected results in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Sdz pco 400 in vitro. If you are not observing the expected experimental outcomes, please consult the guides below.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase "Kinase X". By binding to the ATP pocket of Kinase X, it prevents the phosphorylation of its downstream substrate, "Substrate Y", thereby inhibiting the pro-proliferative and anti-apoptotic "Kinase X Signaling Pathway".

Q2: What are the expected in vitro results with this compound?

A2: In sensitive cancer cell lines with an active Kinase X signaling pathway, this compound is expected to:

  • Decrease the phosphorylation of Substrate Y.

  • Inhibit cell proliferation and reduce cell viability.

  • Induce apoptosis.

Q3: My this compound inhibitor shows high potency in biochemical assays but weak or no activity in cell-based assays. Why?

A3: This is a common discrepancy. Several factors can contribute to this, including the high intracellular concentration of ATP (~1-10 mM) which can outcompete the inhibitor.[1] Other factors include poor cell permeability, rapid metabolism of the compound, or efflux by cellular pumps. It is also possible that in a cellular context, the kinase exists in a complex or conformational state that is different from the recombinant enzyme used in biochemical assays.[1]

Q4: I am observing high variability between my experimental replicates. What are the common causes?

A4: High variability often stems from technical aspects of the experiment.[1] Common causes include inconsistent cell seeding density, pipetting inaccuracies (especially with small volumes), edge effects in microplates, and fluctuations in incubator conditions.[1][2] Using a master mix for reagents and ensuring proper mixing can help mitigate this.

Q5: Could my cell line be the issue?

A5: Yes. Cell line integrity is critical. Ensure your cells are from a reputable source, have a low passage number, and are routinely tested for mycoplasma contamination. Genetic drift in immortalized cell lines can alter signaling pathways, potentially reducing their dependency on Kinase X.

Troubleshooting Guides

Issue 1: No significant decrease in Substrate Y phosphorylation via Western Blot.
Potential Cause Recommended Solution & Rationale
Compound Inactivity Confirm the identity and purity of your this compound stock via analytical methods. Ensure it has not degraded by using a freshly prepared solution.
Insufficient Concentration/Incubation Time Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 50 µM). Also, conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration.
High Cell Confluency High cell density can alter signaling pathways. Ensure you are treating cells at a consistent and non-confluent density (e.g., 70-80% confluency).
Sub-optimal Lysis/Blotting Ensure your lysis buffer contains appropriate phosphatase inhibitors to preserve the phosphorylation state of Substrate Y. Optimize your Western blot protocol for antibody concentrations and incubation times.
Paradoxical Activation In some cases, kinase inhibitors can paradoxically activate a signaling pathway at certain concentrations. Assess the phosphorylation of upstream and downstream components of the pathway to check for unexpected signaling activation.
Issue 2: No effect on cell proliferation or viability (e.g., MTT, CellTiter-Glo® Assays).
Potential Cause Recommended Solution & Rationale
Incorrect Assay Timing The effect of this compound on proliferation may not be apparent at early time points. Run the assay for a longer duration (e.g., 48, 72, or 96 hours) to allow for effects on cell division to become measurable.
Cell Line Insensitivity Confirm that your chosen cell line is indeed dependent on the Kinase X pathway for proliferation. This can be verified with genetic knockdown (siRNA, shRNA) of Kinase X.
Serum Component Interference Components in fetal bovine serum (FBS) can sometimes bind to and sequester small molecule inhibitors, reducing their effective concentration. Try reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Assay Interference The compound itself may interfere with the assay readout (e.g., inherent fluorescence or absorbance). Run a control plate with this compound in cell-free media to check for direct effects on the assay reagents.
Compound Solubility Poor solubility can lead to compound precipitation, reducing its effective concentration. Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is low and consistent across all wells.

Signaling Pathway and Workflow Diagrams

Kinase_X_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates P_SubstrateY p-Substrate Y (Active) SubstrateY->P_SubstrateY Proliferation Cell Proliferation & Survival P_SubstrateY->Proliferation Promotes Sdz_pco_400 This compound Sdz_pco_400->KinaseX Inhibits

Caption: The Kinase X signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start Start: Unexpected In Vitro Results CheckCompound 1. Verify Compound Integrity (Purity, Solubility, Age) Start->CheckCompound CheckCells 2. Assess Cell Line Health (Passage #, Mycoplasma) CheckCompound->CheckCells OptimizeAssay 3. Optimize Assay Parameters (Dose, Time, Cell Density) CheckCells->OptimizeAssay Phospho Phosphorylation Assay Issue? OptimizeAssay->Phospho Prolif Proliferation Assay Issue? OptimizeAssay->Prolif Phospho->Prolif No WesternTroubleshoot Troubleshoot Western Blot (Lysis Buffer, Antibodies) Phospho->WesternTroubleshoot Yes ViabilityTroubleshoot Troubleshoot Viability Assay (Assay Timing, Serum Effects) Prolif->ViabilityTroubleshoot Yes ConfirmTarget 4. Confirm Target Dependency (e.g., siRNA knockdown) Prolif->ConfirmTarget No WesternTroubleshoot->ConfirmTarget ViabilityTroubleshoot->ConfirmTarget Resolution Resolution Path Identified ConfirmTarget->Resolution

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Substrate Y
  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for the desired time period (e.g., 6 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against phospho-Substrate Y overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Visualize bands using an ECL substrate and an appropriate imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total Substrate Y or a loading control like GAPDH or β-Actin.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.

  • Formazan (B1609692) Crystal Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well. Mix thoroughly by pipetting up and down to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Background-subtract the readings from wells with media only. Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the dose-response curve to calculate the IC50 value.

References

Technical Support Center: Optimizing Sdz pco 400 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Sdz pco 400" is limited. Based on initial research, this guide assumes "this compound" is analogous to the positive inotropic agent SDZ 218-135 . The provided protocols and troubleshooting advice are based on general knowledge of assays for positive inotropic agents and sodium channel agonists and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is considered to be a positive inotropic agent. Its mechanism of action is consistent with sodium channel agonism. By activating sodium channels, it leads to an increase in intracellular sodium, which in turn influences calcium levels and enhances cardiac muscle contractility.

Q2: What are the typical starting concentrations for this compound in in vitro assays?

Based on studies with the analogous compound SDZ 218-135, a starting concentration range of 1 µM to 10 µM is recommended for in vitro assays, such as those using isolated atrial or papillary muscle preparations. A dose-dependent increase in contractile force has been observed in this range, with a significant effect at 10 microM[1].

Q3: What effects have been observed in in vivo studies?

In studies with anesthetized rats, SDZ 218-135 enhanced the maximum rate of left ventricular pressure rise ((+)dP/dtmax) by 100% at a dose of 10 mg/kg, without significant effects on heart rate or blood pressure[1].

Q4: Are there any known off-target effects I should be aware of?

The available data suggests a primary action on sodium channels. However, as with any pharmacological agent, off-target effects are possible, especially at higher concentrations. It is always recommended to perform control experiments to rule out non-specific effects in your assay system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on contractility Concentration too low: The concentration of this compound may be below the effective threshold for your specific assay.Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM) and increasing to a higher concentration (e.g., 100 µM) to determine the optimal range.
Poor compound solubility: The compound may not be fully dissolved in the assay buffer, reducing its effective concentration.Ensure the compound is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting it in the final assay buffer. Check for any precipitation.
Cell/tissue health issues: The cells or tissue preparation may not be viable or responsive.Verify the health and responsiveness of your experimental model using a known positive control for contractility (e.g., isoproterenol).
High variability between replicates Inconsistent dosing: Pipetting errors or inconsistent mixing can lead to variability.Use calibrated pipettes and ensure thorough but gentle mixing of the compound into the assay medium.
Biological variability: Differences between cell passages or tissue preparations can contribute to variability.Use cells from the same passage number and standardize tissue dissection and preparation procedures. Increase the number of replicates to improve statistical power.
Unexpected decrease in contractility Cell toxicity: At high concentrations, the compound may induce cytotoxicity.Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your contractility assay to assess for toxic effects.
Receptor desensitization: Prolonged exposure to an agonist can sometimes lead to desensitization of the target.Vary the incubation time with the compound to see if the effect changes.

Quantitative Data Summary

The following table summarizes the effective concentrations of the analogous compound SDZ 218-135 from published studies.

Experimental Model Parameter Measured Effective Concentration/Dose Observed Effect Reference
Isolated Rat AtriaContractile Force10 µM+50% increase[1]
Anesthetized RatsLeft Ventricular (+)dP/dtmax10 mg/kg100% increase[1]
Isolated Guinea Pig Papillary MuscleAction Potential Duration10 µM+10% increase[1]

Experimental Protocols

Protocol 1: In Vitro Cardiomyocyte Contractility Assay

This protocol provides a general workflow for assessing the effect of this compound on the contractility of isolated cardiomyocytes.

1. Cell Preparation:

  • Isolate primary cardiomyocytes from adult rat or mouse ventricles using established enzymatic digestion protocols.
  • Alternatively, use cultured cardiomyocytes, such as those derived from human induced pluripotent stem cells (hiPSC-CMs).
  • Plate the cells on laminin-coated dishes or coverslips and allow them to attach and resume spontaneous contractions.

2. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
  • Prepare a series of working solutions by diluting the stock solution in a physiological buffer (e.g., Tyrode's solution) to achieve the final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

3. Contractility Measurement:

  • Place the dish or coverslip with cardiomyocytes on the stage of an inverted microscope equipped with a video camera.
  • Perfuse the cells with the physiological buffer (vehicle control) and record baseline contractility for a stable period (e.g., 5 minutes).
  • Switch the perfusion to the working solutions of this compound, starting with the lowest concentration.
  • Record several minutes of cellular contractions at each concentration, allowing for stabilization of the effect.
  • Include a positive control (e.g., 1 µM isoproterenol) at the end of the experiment to confirm cell responsiveness.

4. Data Analysis:

  • Use video-edge detection software or similar analysis tools to measure parameters of cardiomyocyte contraction, such as:
  • Contraction amplitude (percent shortening)
  • Velocity of contraction and relaxation
  • Contraction duration

5. Statistical Analysis:

  • Compare the contractility parameters at different this compound concentrations to the baseline and vehicle control using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep 1. Cell Preparation (e.g., hiPSC-CMs) solution_prep 2. Solution Preparation (this compound dilutions) baseline 3. Record Baseline (Vehicle Control) solution_prep->baseline treatment 4. Apply this compound (Dose-Response) baseline->treatment pos_control 5. Positive Control (e.g., Isoproterenol) treatment->pos_control data_acq 6. Data Acquisition (Video Microscopy) pos_control->data_acq data_proc 7. Data Processing (Contractility Parameters) data_acq->data_proc stats 8. Statistical Analysis data_proc->stats

    Cardiomyocyte Contractility Assay Workflow

    Signaling Pathway

The proposed signaling pathway for this compound, acting as a sodium channel agonist, is depicted below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Cellular Effect sdz This compound na_channel Voltage-Gated Na+ Channel sdz->na_channel Agonist na_ion Intracellular Na+ (Increased) na_channel->na_ion Na+ Influx ncx Na+/Ca2+ Exchanger ca_ion Intracellular Ca2+ (Increased) ncx->ca_ion Reduced Ca2+ Efflux na_ion->ncx Alters Gradient contraction Increased Myocyte Contractility ca_ion->contraction

Proposed Signaling Pathway of this compound

References

Technical Support Center: Troubleshooting Sulfadiazine (SDZ) Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting solubility challenges encountered with Sulfadiazine (SDZ), particularly when using Polyethylene Glycol 400 (PEG 400) as a solvent or co-solvent.

Frequently Asked Questions (FAQs)

Q1: My Sulfadiazine (SDZ) is not dissolving properly in my aqueous buffer. What could be the reason?

A1: This is a common issue as Sulfadiazine (SDZ) has low aqueous solubility.[1] When a stock solution of SDZ, often prepared in an organic solvent like DMSO or a co-solvent system involving PEG 400, is diluted into an aqueous buffer (e.g., PBS or cell culture media), the abrupt increase in solvent polarity can cause the compound to precipitate out of the solution.[1][2]

Q2: What are the recommended solvents for preparing a stock solution of SDZ?

A2: For achieving a higher concentration stock solution, organic solvents like Dimethyl Sulfoxide (DMSO) or co-solvent systems are often employed.[1][2] Polyethylene Glycol 400 (PEG 400) is a good option, especially for in vivo studies, due to its lower toxicity compared to some organic solvents. The solubility of SDZ is significantly higher in PEG 400 than in water.

Q3: I am observing precipitation when diluting my SDZ stock solution into my aqueous experimental medium. How can I prevent this?

A3: To prevent precipitation upon dilution, it is crucial to add the stock solution to the aqueous buffer and not the other way around. This should be done with rapid and vigorous mixing to ensure uniform dispersion. Additionally, ensuring the final concentration of the organic solvent or co-solvent (like DMSO or PEG 400) in your working solution is as low as possible (typically ≤ 0.1% for DMSO) is critical. Gentle warming of the aqueous buffer before adding the stock solution can also sometimes help.

Q4: Can I adjust the pH of my aqueous buffer to improve SDZ solubility?

A4: Yes, adjusting the pH can significantly impact the solubility of ionizable compounds. As an acidic compound, the solubility of Sulfadiazine is expected to increase at a higher pH. Careful consideration of the experimental system's pH tolerance is necessary when employing this method.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
SDZ powder does not dissolve in the initial solvent. Insufficient solvent volume or inappropriate solvent.Increase the solvent volume incrementally. If solubility is still low, consider using a stronger organic solvent like DMSO for the initial stock, or a co-solvent system with PEG 400. Gentle warming or sonication can also aid dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound is "crashing out" due to a rapid change in solvent polarity.Add the stock solution to the pre-warmed aqueous buffer while vortexing vigorously. Prepare an intermediate dilution in a solvent mixture with a higher proportion of the organic/co-solvent before the final dilution into the aqueous medium.
The final working solution appears cloudy or has visible particles. Incomplete dissolution or precipitation over time.Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. Consider preparing the working solution fresh before each experiment.
Inconsistent experimental results. Poor solubility leading to inaccurate final concentrations.Always visually inspect your solutions for any signs of precipitation. If solubility issues persist, a different formulation strategy, such as using a co-solvent system or creating a solid dispersion, may be necessary.

Quantitative Solubility Data

The solubility of Sulfadiazine (SDZ) in mixtures of Polyethylene Glycol 400 (PEG 400) and water increases with a higher proportion of PEG 400 and with increasing temperature.

Table 1: Mole Fraction Solubility of Sulfadiazine (SDZ) in PEG 400 + Water Mixtures at 298.15 K (25°C)

SolventMole Fraction Solubility (x₃)
Pure Water4.81 x 10⁻⁶
Pure PEG 4001.29 x 10⁻²

Experimental Protocols

Protocol 1: Preparation of a Concentrated SDZ Stock Solution in PEG 400
  • Materials: Sulfadiazine (SDZ) powder, Polyethylene Glycol 400 (PEG 400), sterile microcentrifuge tubes, vortex mixer, and a sonicator water bath.

  • Calculation: Based on the molecular weight of SDZ and the desired stock concentration, calculate the required mass of SDZ and volume of PEG 400.

  • Dissolution:

    • Weigh the calculated amount of SDZ powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of PEG 400 to the tube.

    • Vortex the mixture vigorously for 1-2 minutes.

  • Aid Dissolution (if necessary):

    • If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.

    • Alternatively, gently warm the solution to 37°C. Be cautious as prolonged heat can degrade some compounds.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of SDZ in Aqueous Buffer
  • Materials: Concentrated SDZ stock solution (from Protocol 1), pre-warmed aqueous buffer (e.g., PBS or cell culture medium), sterile conical tubes, and a vortex mixer.

  • Dilution:

    • Add the required volume of the pre-warmed aqueous buffer to a sterile conical tube.

    • While vortexing the aqueous buffer, slowly add the calculated volume of the concentrated SDZ stock solution. Crucially, add the stock to the buffer, not the reverse.

  • Final Mixing: Continue to vortex the solution for at least 30 seconds to ensure it is homogenous.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may require further optimization of the dilution strategy or filtration.

Diagrams

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting SDZ_powder SDZ Powder Stock Concentrated Stock Solution SDZ_powder->Stock PEG400 PEG 400 PEG400->Stock Working Final Working Solution Stock->Working Slowly add while vortexing Aqueous_Buffer Aqueous Buffer (e.g., PBS) Aqueous_Buffer->Working Precipitation Precipitation Occurs Working->Precipitation Issue Vortex Vigorously Vortex Vigorously Precipitation->Vortex Vigorously Add Stock to Buffer Add Stock to Buffer Precipitation->Add Stock to Buffer Warm Buffer Warm Buffer Precipitation->Warm Buffer

Caption: Experimental workflow for preparing SDZ solutions.

G cluster_solutions Potential Solutions Poor Aqueous Solubility Poor Aqueous Solubility Precipitation Precipitation Poor Aqueous Solubility->Precipitation Use Co-solvent (PEG 400) Use Co-solvent (PEG 400) Poor Aqueous Solubility->Use Co-solvent (PEG 400) pH Adjustment pH Adjustment Poor Aqueous Solubility->pH Adjustment Sonication / Warming Sonication / Warming Poor Aqueous Solubility->Sonication / Warming Inaccurate Concentration Inaccurate Concentration Precipitation->Inaccurate Concentration Optimize Dilution Protocol Optimize Dilution Protocol Precipitation->Optimize Dilution Protocol Inconsistent Results Inconsistent Results Inaccurate Concentration->Inconsistent Results

Caption: Logical relationship of solubility issues and solutions.

References

Technical Support Center: Managing Sdz pco 400 (SDZ PSC 833/Valspodar) Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxicity of Sdz pco 400, more commonly known as SDZ PSC 833 or Valspodar, in in vitro cell culture experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-immunosuppressive derivative of cyclosporine, identified in the scientific literature as SDZ PSC 833 or Valspodar. Its primary mechanism of action is the potent and specific inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[1][2][3][4] By inhibiting P-gp, SDZ PSC 833 prevents the efflux of chemotherapeutic drugs, thereby increasing their intracellular concentration and efficacy.[2]

Q2: Why does SDZ PSC 833 exhibit cytotoxicity in cell lines?

While its main role is to reverse multidrug resistance, SDZ PSC 833 also exhibits inherent cytotoxicity. This is primarily due to its ability to activate de novo ceramide synthesis. Ceramide is a pro-apoptotic sphingolipid, and its accumulation within the cell can trigger programmed cell death, or apoptosis. This cytotoxic effect appears to be independent of its P-gp inhibitory function.

Q3: Is the cytotoxicity of SDZ PSC 833 cell-line specific?

Yes, the cytotoxic response to SDZ PSC 833 can vary significantly between different cell lines. For instance, some studies report notable cytotoxicity in KB-V-1 and MCF-7 cells at concentrations around 5 µM, while other cell lines, such as a Taxol-resistant human breast cancer cell line and the KG1a human myeloblastic cell line, have shown negligible toxicity at similar concentrations. Therefore, it is crucial to determine the optimal concentration for your specific cell line.

Q4: How can I reduce the cytotoxicity of SDZ PSC 833 in my experiments?

Reducing the cytotoxicity of SDZ PSC 833 while maintaining its P-gp inhibitory effect involves careful optimization of experimental parameters. Key strategies include:

  • Dose and Time Optimization: The most effective method is to perform a dose-response and time-course experiment to identify the lowest concentration and shortest exposure time that effectively inhibits P-gp without causing significant cell death.

  • Use of a Ceramide Synthase Inhibitor: Since the primary mechanism of SDZ PSC 833-induced cytotoxicity is the activation of ceramide synthesis, co-treatment with a ceramide synthase inhibitor, such as Fumonisin B1, can block this effect.

  • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve SDZ PSC 833 is minimal (typically ≤ 0.1%) and non-toxic to the cells. Always include a vehicle-only control in your experiments.

II. Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of cell death in all treated groups, including low concentrations of SDZ PSC 833. 1. Cell line is highly sensitive to SDZ PSC 833. 2. Incorrect stock solution concentration. 3. Solvent toxicity.1. Perform a dose-response experiment starting with very low concentrations (e.g., nanomolar range) to determine the EC50. 2. Verify the concentration of your stock solution. 3. Ensure the final solvent concentration is non-toxic (≤ 0.1%) and run a vehicle-only control.
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Cells are not in a logarithmic growth phase. 3. Inconsistent incubation times.1. Optimize and standardize cell seeding density for your specific cell line and assay duration. 2. Ensure cells are actively dividing at the time of treatment. 3. Precisely control all incubation times.
SDZ PSC 833 is not effectively reversing multidrug resistance at non-toxic concentrations. 1. Concentration of SDZ PSC 833 is too low. 2. The resistance mechanism in your cell line is not primarily P-gp mediated.1. Gradually increase the concentration of SDZ PSC 833, closely monitoring for cytotoxicity. 2. Confirm that your cell line overexpresses P-gp and that P-gp is responsible for the observed drug resistance.
Unexpected potentiation of cytotoxicity when combined with a chemotherapeutic agent. SDZ PSC 833 and the co-administered drug may synergistically increase ceramide levels, leading to enhanced apoptosis.This is an expected outcome and the primary goal of using a P-gp inhibitor. To isolate the cytotoxic effect of SDZ PSC 833 alone, ensure you have a control group treated only with SDZ PSC 833.

III. Quantitative Data Summary

The following tables summarize the cytotoxic effects of SDZ PSC 833 in various cell lines as reported in the literature.

Table 1: EC50/IC50 Values of SDZ PSC 833 in Different Cell Lines

Cell LineAssay DurationEC50/IC50 (µM)Reference
MCF-7 (human breast adenocarcinoma)Not Specified7.2 ± 0.6
MCF-7/MDR1 (P-gp overexpressing)Not Specified11.0 ± 1.0
KG1a/200 (multidrug-resistant leukemia)72-96 hours0.2
K562/150 (multidrug-resistant leukemia)72-96 hours0.7

Table 2: Dose-Dependent Effects of SDZ PSC 833 on Cell Viability and Ceramide Levels

Cell LineSDZ PSC 833 Concentration (µM)Exposure TimeEffect on Ceramide LevelsEffect on Cell ViabilityReference
KB-V-1 (human epidermoid carcinoma)1.024 hours2.5-fold increase~80% viability
KB-V-1 (human epidermoid carcinoma)10.024 hours13.6-fold increaseSignificant decrease
MCF-7 (human breast adenocarcinoma)5.0Not Specified4- to 5-fold increaseDecreased survival
SK-OV-3 (ovarian cancer)8.024 hoursNot Reported87% viability
MDAH-2774 (ovarian cancer)8.024 hoursNot Reported96% viability

IV. Experimental Protocols

Protocol 1: Determining the Cytotoxicity of SDZ PSC 833 using an MTT Assay

This protocol provides a standard method for assessing cell viability in response to SDZ PSC 833 treatment.

Materials:

  • Target cell line

  • Complete growth medium

  • SDZ PSC 833 (Valspodar)

  • DMSO (or other suitable solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of SDZ PSC 833 in DMSO.

    • Perform serial dilutions of SDZ PSC 833 in complete growth medium to achieve final desired concentrations.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest SDZ PSC 833 concentration) and a "no-cell" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SDZ PSC 833.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the "no-cell" control from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Calculate the percentage of cell viability for each treatment group and plot a dose-response curve to determine the EC50/IC50 value.

V. Visualizations

Signaling Pathway of SDZ PSC 833-Induced Cytotoxicity

SDZ_PSC_833_Cytotoxicity_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm pgp P-glycoprotein (P-gp) drug Chemotherapeutic Drug drug->pgp Efflux sdz SDZ PSC 833 (Valspodar) sdz->pgp Inhibition ceramide_synthase Ceramide Synthase ceramide Ceramide ceramide_synthase->ceramide Synthesis apoptosis Apoptosis ceramide->apoptosis Induction sdz_internal->ceramide_synthase Activation

Caption: Signaling pathway of SDZ PSC 833 cytotoxicity.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 prepare_drug Prepare serial dilutions of SDZ PSC 833 incubate1->prepare_drug treat_cells Treat cells with SDZ PSC 833 incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h (Formazan formation) add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze_data Analyze data and calculate EC50/IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a standard MTT cytotoxicity assay.

References

Technical Support Center: Sdz pco 400 Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "Sdz pco 400" does not correspond to a standard chemical entity in our database. The following information is provided on the assumption that "this compound" refers to a formulation of an active compound within a Polyethylene (B3416737) Glycol 400 (PEG 400) vehicle. The guidance is based on the known chemical properties and stability challenges associated with PEG 400 as a solvent.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for handling compounds formulated in PEG 400.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of degradation for my compound formulated in PEG 400? A1: Degradation can manifest in several ways:

  • Visual Changes: The most common sign is a change in color, where the solution may turn yellow or brown. You might also observe the formation of a precipitate, indicating the compound or its degradants are no longer soluble.

  • Chemical Changes: A drop in the apparent pH of the solution is a key indicator of PEG 400 oxidation, which produces acidic byproducts.[1]

  • Performance Issues: A noticeable loss of the compound's potency or efficacy in experimental assays is a strong sign of chemical degradation.

  • Analytical Changes: When using techniques like High-Performance Liquid Chromatography (HPLC), you may see a decrease in the size of the peak corresponding to your active compound and the emergence of new peaks that represent degradation products.[1]

Q2: What are the ideal storage conditions for a formulation in PEG 400? A2: To ensure the stability of your formulation, adhere to the following storage guidelines:

  • Temperature: Store in a cool, dry, and well-ventilated area.[2] The recommended temperature range is typically 15–25 °C.[3] Avoid exposure to freezing or high temperatures.[4]

  • Light: Protect the formulation from direct sunlight and strong artificial light. Storing solutions in amber glass vials is a best practice.

  • Atmosphere: Oxygen from the air can cause the PEG 400 to oxidize, which in turn can degrade your compound. For sensitive compounds, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.

  • Container: Always use tightly sealed containers to prevent exposure to air and moisture. While stainless steel is preferred for bulk storage of PEG 400, amber glass vials with secure caps (B75204) are suitable for laboratory quantities.

Q3: My solution of compound in PEG 400 has turned yellow. Can I still use it? A3: A yellow tint typically indicates that the PEG 400 has begun to oxidize. This process creates reactive peroxide intermediates that can chemically alter and degrade your active compound. It is strongly advised to discard any discolored solution and prepare a fresh batch using a new, unopened supply of high-purity PEG 400.

Q4: Can I use antioxidants to enhance the stability of my formulation? A4: Yes, adding antioxidants can be a highly effective strategy to slow down degradation. Antioxidants work by inhibiting the autoxidation of PEG 400, thereby protecting the dissolved compound. It is essential to select an antioxidant that is compatible with your compound and will not interfere with your experimental model.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Reduced efficacy or inconsistent results in experiments. The active compound has likely degraded, leading to a lower effective concentration.1. Prepare a fresh formulation immediately before use. 2. Use HPLC to analyze the old solution and confirm the presence of degradation products. 3. Strictly follow the recommended storage conditions (see FAQs).
The solution has changed color or a precipitate has formed. Oxidation of the PEG 400 vehicle and/or degradation of the dissolved compound.1. Do not use the solution. Discard it according to your institution's safety protocols. 2. Prepare a new solution using a fresh, unopened stock of PEG 400. 3. For future batches, consider adding a suitable antioxidant and storing under an inert atmosphere.
The measured pH of the solution has decreased over time. Formation of acidic byproducts resulting from the oxidation of PEG 400.1. This is a definitive sign of solvent degradation. The solution should be discarded. 2. As a quality control step, measure and record the pH of new formulations to monitor for changes over time.

Data on Formulation Stability

The stability of a compound in PEG 400 is highly dependent on environmental factors. The table below summarizes these influences based on established degradation pathways.

Factor Impact on Stability Mechanism
Oxygen Exposure High Impact - Significantly accelerates degradation.Oxygen is a key reactant in the autoxidation of PEG 400, which generates reactive intermediates that attack the dissolved compound.
Elevated Temperature High Impact - Increases the rate of degradation.Heat accelerates the chemical reactions involved in the oxidation of PEG 400.
Light Exposure Moderate Impact - Can accelerate degradation.UV and high-energy light can provide the activation energy needed to initiate oxidative reactions.
Presence of Antioxidants Positive Impact - Greatly improves stability.Antioxidants scavenge free radicals and inhibit the PEG 400 autoxidation process.
Inert Atmosphere Positive Impact - Provides high stability.By displacing oxygen, an inert atmosphere (e.g., nitrogen, argon) effectively blocks the primary oxidative degradation pathway.

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of a Compound in PEG 400

Objective: To quantify the stability of a target compound in a PEG 400 formulation under various environmental conditions.

Materials:

  • Target compound

  • High-purity Polyethylene Glycol 400

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column for separating the target compound from its degradants

  • HPLC-grade mobile phase solvents

  • Controlled environment chambers or incubators

  • Type 1 amber and clear glass vials with airtight caps

  • pH meter

Methodology:

  • Preparation of Formulations:

    • Prepare a concentrated stock solution of the target compound in PEG 400.

    • If testing stabilizing agents, prepare parallel formulations containing antioxidants.

  • Sample Aliquoting and Storage:

    • Distribute the stock solution into multiple amber glass vials for each test condition.

    • For light exposure studies, use clear glass vials.

    • Establish distinct storage groups to evaluate different stressors:

      • Accelerated Stability: 40°C / 75% Relative Humidity

      • Room Temperature: 25°C / 60% Relative Humidity

      • Refrigerated: 4°C

      • Inert Atmosphere: 25°C, with vial headspace purged with nitrogen before sealing.

      • Photostability: 25°C, exposed to a controlled light source.

  • Time Point Schedule:

    • Designate specific time points for sample analysis, such as T=0, 1, 2, 4, 8, and 12 weeks.

  • Sample Analysis at Each Time Point:

    • Remove one vial from each storage group.

    • Perform a visual inspection for any color change or precipitation.

    • Measure the pH of the solution.

    • Accurately dilute a sample of the formulation in a suitable solvent to a concentration appropriate for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

  • Data Interpretation:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

    • Plot the percentage of the remaining compound against time for each storage condition to establish degradation kinetics and identify the most stable conditions.

Visualizations

cluster_peg PEG 400 Autoxidation Pathway cluster_compound Compound Degradation PEG Polyethylene Glycol 400 Peroxide Reactive Peroxides PEG->Peroxide + O2 (Air) (Heat, Light) Acid Acidic Byproducts (pH drop) Peroxide->Acid Compound Active Compound Peroxide->Compound attacks Degradants Degradation Products Compound->Degradants

Caption: Oxidative degradation pathway of a compound in PEG 400.

cluster_reformulation If instability continues... start Instability Observed (e.g., color change, low activity) check_storage Are storage conditions correct? (Temp, Light, Seal) start->check_storage correct_storage Action: Implement Proper Storage (15-25°C, dark, sealed) check_storage->correct_storage No analyze_old Recommended: Analyze old solution via HPLC to confirm degradation check_storage->analyze_old Yes prepare_fresh Action: Discard Old & Prepare Fresh with new PEG 400 stock correct_storage->prepare_fresh add_antioxidant Reformulate with Antioxidant and/or use Inert Gas prepare_fresh->add_antioxidant analyze_old->prepare_fresh stability_study Conduct Formal Stability Study (see protocol) add_antioxidant->stability_study

Caption: Troubleshooting workflow for formulation instability.

prep 1. Prepare Formulation in PEG 400 aliquot 2. Aliquot into Vials for Each Condition prep->aliquot storage 3. Store under Defined Stress Conditions (Temp, Light, Atmosphere) aliquot->storage sampling 4. Pull Samples at Predetermined Time Points storage->sampling analysis 5. Analyze Samples (Visual, pH, HPLC) sampling->analysis data 6. Plot % Compound Remaining vs. Time analysis->data

Caption: Experimental workflow for a formulation stability study.

References

Common pitfalls in Sdz pco 400 experimental design

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sdz pco 400

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the fictional "Kinase X" in the "ABC signaling pathway," which is frequently dysregulated in certain cancer types and plays a crucial role in cell proliferation and survival.

Q2: At what concentration should I use this compound in my cell culture experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response curve to determine the IC50 value for your cell line of interest. See the table below for IC50 values in common cancer cell lines.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

  • Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells can lead to significant variations in viability readings.

    • Solution: Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between plating each set of wells.

  • Possible Cause 2: Edge effects in multi-well plates. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or media to minimize evaporation from the inner wells.

  • Possible Cause 3: Inconsistent drug dissolution. this compound may not be fully dissolved, leading to inaccurate concentrations.

    • Solution: Ensure the compound is completely dissolved in the recommended solvent (e.g., DMSO) before diluting it in cell culture media. Vortex the stock solution and visually inspect for any precipitate.

Problem 2: No significant inhibition of the target pathway observed in Western Blot analysis.

  • Possible Cause 1: Suboptimal drug concentration or incubation time. The concentration of this compound may be too low, or the incubation time may be too short to see a downstream effect.

    • Solution: Refer to the dose-response data for your cell line to ensure you are using an appropriate concentration. Perform a time-course experiment to determine the optimal incubation time.

  • Possible Cause 2: Poor antibody quality. The primary or secondary antibodies used for Western blotting may not be specific or sensitive enough.

    • Solution: Use validated antibodies from a reputable supplier. Run appropriate controls, including positive and negative controls, to validate antibody performance.

  • Possible Cause 3: Protein degradation. The target protein or downstream signaling molecules may have degraded during sample preparation.

    • Solution: Work quickly and on ice during protein extraction. Always use fresh protease and phosphatase inhibitors in your lysis buffer.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
HCT116Colon Cancer85
U87 MGGlioblastoma200

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture media.

  • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis

  • Treat cells with the desired concentration of this compound for the determined incubation time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate.

Visualizations

ABC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase A Kinase A Receptor->Kinase A Ligand Binding Kinase B Kinase B Kinase A->Kinase B Kinase X Kinase X Kinase B->Kinase X Transcription Factor Transcription Factor Kinase X->Transcription Factor Phosphorylation This compound This compound This compound->Kinase X Inhibition Gene Expression Gene Expression Transcription Factor->Gene Expression Activation

Caption: Fictional ABC signaling pathway inhibited by this compound.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Hypothesis Hypothesis Cell_Line_Selection Cell_Line_Selection Hypothesis->Cell_Line_Selection Dose_Response_Plan Dose_Response_Plan Cell_Line_Selection->Dose_Response_Plan Cell_Culture Cell_Culture Dose_Response_Plan->Cell_Culture Drug_Treatment Drug_Treatment Cell_Culture->Drug_Treatment Data_Collection Data_Collection Drug_Treatment->Data_Collection Viability_Assay Viability_Assay Data_Collection->Viability_Assay Western_Blot Western_Blot Data_Collection->Western_Blot Data_Interpretation Data_Interpretation Viability_Assay->Data_Interpretation Western_Blot->Data_Interpretation

Caption: General experimental workflow for this compound efficacy testing.

Sdz pco 400 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sdz-PCO-400

Disclaimer: Publicly available information on a compound specifically designated "Sdz pco 400" is limited. This guide provides general principles and methodologies for identifying and mitigating off-target effects of small molecule inhibitors, using "Sdz-PCO-400" as a placeholder. The experimental protocols and troubleshooting advice are based on established practices in drug development and research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for Sdz-PCO-400?

Off-target effects are unintended interactions of a drug molecule with cellular components other than its intended target. For a compound like Sdz-PCO-400, which is presumed to be a targeted agent, these effects can lead to a variety of adverse outcomes, including:

  • Toxicity: Unintended interactions can disrupt normal cellular processes, leading to cell death or organ damage.

  • Reduced Efficacy: Binding to off-targets can lower the effective concentration of the drug at its intended target, thereby reducing its therapeutic effect.

  • Confounded Experimental Results: In a research setting, off-target effects can lead to misinterpretation of experimental data, incorrectly attributing an observed phenotype to the inhibition of the primary target.

Q2: How can I predict potential off-target effects of Sdz-PCO-400 in silico?

In silico (computational) methods are a crucial first step in identifying potential off-target interactions. These approaches can save significant time and resources by prioritizing experimental validation. Two primary methods are:

  • Sequence and Structural Homology Analysis: The primary amino acid sequence and the three-dimensional structure of the intended target of Sdz-PCO-400 can be compared against databases of other proteins. Proteins with similar binding pockets are potential off-targets.

  • Ligand-Based Screening: The chemical structure of Sdz-PCO-400 can be used to search for known proteins that bind to similar molecules. This can be done using chemical similarity searches or pharmacophore modeling.

Several computational tools and databases can be utilized for these predictions.[1]

Q3: What are the recommended experimental methods to identify the off-target effects of Sdz-PCO-400?

Experimental validation is essential to confirm any predicted off-target interactions and to discover novel ones. A tiered approach is often most effective:

  • Biochemical Screening:

    • Broad Kinase Panel Screening: Test Sdz-PCO-400 against a large panel of purified kinases (e.g., >400) at a fixed concentration (e.g., 1 µM) to identify potential off-target kinases.

    • Dose-Response Assays: For any "hits" from the initial screen, perform dose-response experiments to determine the potency (e.g., IC50 or Ki) of Sdz-PCO-400 against these off-target kinases.

  • Cell-Based Assays:

    • Target Engagement Assays: Confirm that Sdz-PCO-400 can bind to the predicted off-targets in a cellular context. This can be done using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.

    • Phenotypic Profiling: Use high-content imaging or other phenotypic screens to assess the effects of Sdz-PCO-400 on various cellular processes.

  • Proteomics and Genomics Approaches:

    • Chemical Proteomics: Use affinity-based probes to pull down proteins that bind to Sdz-PCO-400 from cell lysates.

    • Expression Profiling: Analyze changes in gene or protein expression profiles in response to Sdz-PCO-400 treatment using RNA-seq or mass spectrometry-based proteomics.

Troubleshooting Guides

Issue 1: Unexpected or severe cytotoxicity is observed at the intended effective concentration.

  • Possible Cause: This is a strong indication of one or more significant off-target effects. The observed toxicity may be unrelated to the inhibition of the primary target.

  • Troubleshooting Steps:

    • Perform a broad off-target screen: Use a commercial service to screen Sdz-PCO-400 against a large panel of kinases and other relevant protein families (e.g., GPCRs, ion channels).

    • Validate hits in a cellular context: Confirm that the identified off-targets are engaged by Sdz-PCO-400 in your experimental cell line.

    • Structure-Activity Relationship (SAR) analysis: If available, test analogs of Sdz-PCO-400. If the toxicity tracks with the potency against an off-target rather than the primary target, this strengthens the evidence for the off-target effect being the cause of toxicity.

    • Rescue experiments: If the off-target is known, attempt to "rescue" the toxic phenotype by overexpressing the off-target or by supplementing with a downstream product of the off-target pathway.

Issue 2: Discrepancy between in vitro potency and cellular activity.

  • Possible Cause: The cellular environment can significantly impact drug activity. This discrepancy could be due to poor cell permeability, rapid metabolism of the compound, or engagement with cellular off-targets that antagonize the on-target effect.

  • Troubleshooting Steps:

    • Assess cell permeability: Use standard assays (e.g., PAMPA) to determine if Sdz-PCO-400 can efficiently cross the cell membrane.

    • Measure compound stability: Determine the half-life of Sdz-PCO-400 in your cell culture medium and in the presence of cells.

    • Perform a cellular target engagement assay: Confirm that Sdz-PCO-400 is binding to its intended target within the cell at the expected concentrations.

    • Investigate opposing off-target effects: It is possible that Sdz-PCO-400 inhibits an off-target that counteracts the effect of inhibiting the primary target. A broader understanding of the compound's selectivity is needed.

Quantitative Data Summary

The following table is a hypothetical example of how to present selectivity data for Sdz-PCO-400. This data is crucial for assessing the compound's therapeutic window and for interpreting experimental results.

TargetIC50 (nM)Fold Selectivity (vs. On-Target)Comments
On-Target Kinase 10 1 Primary therapeutic target
Off-Target Kinase A505High potential for off-target effects
Off-Target Kinase B50050Moderate potential for off-target effects
Off-Target Kinase C>10,000>1000Low potential for off-target effects

Experimental Protocols

Protocol 1: Competitive Binding Assay for Off-Target Profiling

This protocol provides a general workflow for identifying kinase off-targets using a competitive binding assay.

  • Immobilization of Kinases: A library of purified, active kinases is immobilized on a solid support (e.g., beads or a plate).

  • Probe Binding: A broad-spectrum, tagged kinase inhibitor (the "probe") is added at a concentration near its Kd for most kinases. This probe will bind to the majority of the kinases in the library.

  • Competition with Sdz-PCO-400: The experiment is repeated in the presence of a range of concentrations of Sdz-PCO-400. If Sdz-PCO-400 binds to a particular kinase, it will compete with the probe, reducing the amount of probe bound to that kinase.

  • Quantification: The amount of bound probe is quantified (e.g., via fluorescence or mass spectrometry).

  • Data Analysis: The reduction in probe binding is used to calculate the binding affinity (e.g., Ki) of Sdz-PCO-400 for each kinase in the panel.

Protocol 2: Western Blot for Cellular Off-Target Validation

This protocol describes how to validate if an identified off-target is functionally inhibited in a cellular context. This example assumes "Off-Target Kinase A" from the table above is known to phosphorylate Protein X at Serine 123.

  • Cell Treatment: Treat your cell line with a dose-range of Sdz-PCO-400 (e.g., 0, 10, 50, 100, 500 nM) for a specified period (e.g., 2 hours). Include a positive control (a known inhibitor of Off-Target Kinase A) and a negative control (vehicle, e.g., DMSO).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated Protein X (p-Ser123).

    • Probe a separate membrane (or strip and re-probe the same membrane) with an antibody for total Protein X as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye to detect the primary antibodies. Quantify the band intensities. A dose-dependent decrease in the p-Ser123 signal relative to the total Protein X signal indicates that Sdz-PCO-400 is inhibiting Off-Target Kinase A in the cells.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Sdz_PCO_400_on Sdz-PCO-400 On_Target On-Target Kinase Sdz_PCO_400_on->On_Target Inhibition Substrate_on Substrate A On_Target->Substrate_on Phosphorylation Phenotype_on Desired Therapeutic Effect Substrate_on->Phenotype_on Sdz_PCO_400_off Sdz-PCO-400 Off_Target Off-Target Kinase Sdz_PCO_400_off->Off_Target Inhibition Substrate_off Substrate B Off_Target->Substrate_off Phosphorylation Phenotype_off Undesired Side Effect (e.g., Toxicity) Substrate_off->Phenotype_off

Caption: On-target vs. off-target signaling pathways for Sdz-PCO-400.

start Start: Identify Potential Off-Target Effects in_silico In Silico Prediction (Sequence/Structure Homology, Ligand-Based Screening) start->in_silico biochemical Biochemical Screening (Broad Kinase Panel) start->biochemical in_silico->biochemical Guide Selection determine_potency Determine Potency (IC50/Ki) for Hits biochemical->determine_potency cellular_engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) determine_potency->cellular_engagement functional_assay Functional Cellular Assay (e.g., Western Blot for Downstream Marker) cellular_engagement->functional_assay phenotypic_screen Phenotypic Screening (High-Content Imaging) functional_assay->phenotypic_screen validate_phenotype Validate Phenotype-Target Link (e.g., Knockout/Knockdown, Rescue Experiment) phenotypic_screen->validate_phenotype end End: Confirmed Off-Target Profile validate_phenotype->end

Caption: Experimental workflow for off-target identification and validation.

start Unexpected Phenotype Observed with Sdz-PCO-400 is_on_target Is the phenotype consistent with on-target inhibition? start->is_on_target yes_on_target Yes is_on_target->yes_on_target Yes no_on_target No is_on_target->no_on_target No end_other Conclusion: Phenotype may be on-target or due to other factors yes_on_target->end_other perform_screen Perform Broad Off-Target Screen (e.g., Kinase Panel) no_on_target->perform_screen hits_found Off-target hits identified? perform_screen->hits_found yes_hits Yes hits_found->yes_hits Yes no_hits No hits_found->no_hits No validate_cellular Validate Hits in Cellular Assays (Target Engagement & Functional) yes_hits->validate_cellular investigate_other Investigate Other Mechanisms (Metabolism, Permeability, etc.) no_hits->investigate_other end Conclusion: Phenotype likely due to off-target effect validate_cellular->end investigate_other->end_other

Caption: Troubleshooting logic for an unexpected experimental phenotype.

References

Adjusting Sdz pco 400 incubation time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Sdz pco 400" is likely a reference to the research compound SDZ 218-135 . This technical support guide is based on the available scientific literature for SDZ 218-135.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with SDZ 218-135.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SDZ 218-135?

A1: SDZ 218-135 is a positive inotropic agent that acts as a sodium channel agonist.[1] This means it enhances the influx of sodium ions into cells, such as cardiomyocytes, leading to an increase in intracellular calcium concentration and subsequently, enhanced contractility.

Q2: What are the primary applications of SDZ 218-135 in research?

A2: SDZ 218-135 is primarily used in cardiovascular research to study its positive inotropic and antiarrhythmic effects.[1] It has been investigated for its ability to increase cardiac contractile force without impairing cardiac relaxation.[1]

Q3: What is a typical effective concentration range for in vitro experiments?

A3: Based on published studies, a concentration of 10 µM has been shown to elicit a significant increase in contractile force in isolated rat atria.[1] However, the optimal concentration may vary depending on the cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.

Q4: How should I prepare and store SDZ 218-135?

A4: As with most small molecule compounds, it is recommended to dissolve SDZ 218-135 in a suitable solvent such as DMSO to create a stock solution. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For final experimental concentrations, dilute the stock solution in the appropriate cell culture medium or buffer.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell contractility or ion channel activity. Incorrect Incubation Time: The incubation time may be too short for the compound to exert its effect.Optimize Incubation Time: Perform a time-course experiment, testing a range of incubation times (e.g., 15 minutes, 30 minutes, 1 hour, 2 hours) to determine the optimal duration for your experimental setup.
Suboptimal Compound Concentration: The concentration of SDZ 218-135 may be too low.Perform a Dose-Response Curve: Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to identify the effective concentration range.
Compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Use a Fresh Aliquot: Prepare a fresh working solution from a new aliquot of the stock solution.
Cell Health Issues: The cells may not be healthy or responsive.Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure cell health. Use cells within a low passage number.
High Cell Death or Cytotoxicity Observed. Compound Concentration is Too High: High concentrations of the compound may be toxic to the cells.Lower the Concentration: Refer to your dose-response curve and use a concentration that provides the desired effect with minimal cytotoxicity.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final working solution.Check Solvent Concentration: Ensure the final concentration of the solvent is below the toxic threshold for your cell type (typically <0.5% for DMSO).
Inconsistent or Variable Results Between Experiments. Inconsistent Incubation Time: Minor variations in incubation time can lead to variability.Standardize Incubation Time: Use a calibrated timer and ensure consistent timing for all experiments.
Cell Passage Number: Cells at different passage numbers can exhibit varied responses.Use Consistent Cell Passages: Use cells within a narrow passage number range for all related experiments.
Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations.Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of SDZ 218-135 on cardiac parameters based on available literature.

Parameter Species/Model Concentration/Dose Effect Reference
Contractile ForceIsolated Rat Atria10 µM+50% increase[1]
Action Potential DurationIsolated Guinea Pig Papillary Muscle10 µM+10% increase
Left Ventricular (+)dP/dtmaxAnesthetized Rats10 mg/kg+100% increase

Experimental Protocols

Protocol: In Vitro Assessment of SDZ 218-135 on Cardiomyocyte Contractility

1. Cell Culture:

  • Plate cardiomyocytes (e.g., primary neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes) in a suitable culture vessel.

  • Allow cells to attach and establish a stable, spontaneously beating phenotype.

2. Preparation of SDZ 218-135 Working Solutions:

  • Prepare a 10 mM stock solution of SDZ 218-135 in DMSO.

  • On the day of the experiment, prepare serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

3. Incubation:

  • Remove the existing medium from the cultured cardiomyocytes.

  • Add the prepared working solutions of SDZ 218-135 or vehicle control to the respective wells.

  • Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined optimal incubation time (e.g., 30 minutes).

4. Measurement of Contractility:

  • Utilize a suitable method to measure cardiomyocyte contractility, such as:

    • Video-based motion vector analysis.

    • Calcium imaging to measure intracellular calcium transients.

    • Microelectrode array (MEA) to measure field potential duration and beat rate.

5. Data Analysis:

  • Quantify the changes in contractility parameters (e.g., contraction amplitude, velocity, relaxation time) in response to different concentrations of SDZ 218-135.

  • Compare the results to the vehicle control to determine the dose-dependent effects of the compound.

Visualizations

Signaling_Pathway_of_SDZ_218_135 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SDZ_218_135 SDZ 218-135 Na_Channel Voltage-Gated Sodium Channel SDZ_218_135->Na_Channel Agonist Binding Na_Influx Increased Na+ Influx Na_Channel->Na_Influx Increased Channel Open Probability NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Influx->NCX Alters Electrochemical Gradient Ca_Influx Increased Intracellular Ca2+ NCX->Ca_Influx Promotes Ca2+ Entry Contractility Enhanced Cardiomyocyte Contractility Ca_Influx->Contractility Increased Ca2+ for Sarcomere Activation

Caption: Signaling pathway of SDZ 218-135 in cardiomyocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cardiomyocyte Culture Compound_Prep Prepare SDZ 218-135 Working Solutions Incubation Incubate Cells with SDZ 218-135 Compound_Prep->Incubation Measurement Measure Contractility (e.g., Calcium Imaging) Incubation->Measurement Data_Analysis Analyze Dose-Response and Time-Course Data Measurement->Data_Analysis

Caption: General experimental workflow for assessing SDZ 218-135 effects.

References

Technical Support Center: Investigating Batch-to-Batch Variability of Sdz pco 400

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available scientific literature and databases do not contain information on a compound designated "Sdz pco 400". The following technical support guide has been generated as a template, using best practices for troubleshooting batch-to-batch variability for a hypothetical small molecule inhibitor, hereafter referred to as "Compound X". This guide is intended to serve as a framework for researchers experiencing variability with a novel compound.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to batch-to-batch variability in experimental results.

Issue 1: Inconsistent IC50 values in cell-based assays between different batches of Compound X.

Question: We are observing a significant shift (e.g., >3-fold) in the half-maximal inhibitory concentration (IC50) of Compound X in our cell proliferation assay when using a new batch. How can we troubleshoot this?

Answer:

This is a common issue that can stem from variations in the compound itself, assay conditions, or cell culture. Follow this workflow to diagnose the problem:

G cluster_0 Initial Observation cluster_1 Phase 1: Compound Integrity Check cluster_2 Phase 2: Assay Parameter Review cluster_3 Phase 3: Resolution A Inconsistent IC50 values observed B Verify Purity & Identity of New Batch A->B Start Here C Assess Solubility & Stability B->C D Compare with Retained Sample of Old Batch C->D E Review Cell Health & Passage Number D->E If compound is verified F Check Reagent Consistency (e.g., Serum Lot) E->F G Calibrate Instruments (Pipettes, Readers) F->G H Quantify Compound from Stock Solutions G->H If assay is consistent I Perform Head-to-Head Comparison of Batches H->I J Contact Supplier with Data I->J If discrepancy persists G A 1. Prepare Stock Solutions (10 mM of Batch A & B in DMSO) D 4. Prepare Serial Dilutions (for both batches separately) A->D B 2. Seed Cells in 96-well Plate (5,000 cells/well) C 3. Incubate for 24 hours B->C E 5. Add Compound to Cells (Final conc. 1 nM to 10 µM) C->E D->E F 6. Incubate for 72 hours E->F G 7. Add CellTiter-Glo® Reagent F->G H 8. Read Luminescence G->H I 9. Plot Dose-Response Curves & Calculate IC50 H->I

Validation & Comparative

Validating the Efficacy of Sdz pco 400: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, validating the efficacy of a primary compound through secondary assays is a critical step in preclinical assessment. This guide provides a comparative framework for validating the positive inotropic effects of Sdz pco 400, a potent sodium channel agonist, by employing secondary assays and comparing its performance against established alternative agents, dobutamine (B195870) and milrinone (B1677136).

Note on this compound: Initial literature searches suggest that "this compound" may be a typographical error for the compound SDZ 218-135 . This guide will proceed under the assumption that the compound of interest is SDZ 218-135, a positive inotropic agent whose mechanism of action is sodium channel agonism.

Rationale for Secondary Efficacy Assays

Primary assays for positive inotropic agents often involve isolated organ bath studies measuring tissue contractility. While valuable, these assays may not fully elucidate the cellular mechanisms underlying the observed effects. Secondary assays, focusing on isolated cardiomyocytes, provide deeper insights into the compound's impact on cellular contractility, calcium homeostasis, and electrophysiology. This multi-tiered approach strengthens the validation of a compound's efficacy and provides a more comprehensive understanding of its pharmacological profile.

Comparative Efficacy of Positive Inotropic Agents

To objectively assess the efficacy of this compound (SDZ 218-135), its performance in key secondary assays is compared with that of dobutamine (a β-adrenergic agonist) and milrinone (a phosphodiesterase III inhibitor). The following tables summarize the available quantitative data from discrete studies. It is important to note that direct head-to-head comparative studies for all three agents in the same experimental system are limited; therefore, the presented data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: Comparison of Effects on Cardiomyocyte Contractility

CompoundMechanism of ActionConcentrationChange in ContractilitySpecies/Cell TypeCitation
This compound (SDZ 218-135) Sodium Channel Agonist10 µM+50% increase in contractile forceIsolated rat atria[1]
Dobutamine β1-Adrenergic Agonist5-20 µg/kg/minSignificant linear increases in dP/dtConscious instrumented dogs[2]
Milrinone Phosphodiesterase III InhibitorConcentration-relatedIncrease in left ventricular +dP/dtHuman[3]

Table 2: Comparison of Effects on Intracellular Calcium ([Ca²⁺]i)

CompoundMechanism of ActionConcentrationEffect on [Ca²⁺]iSpecies/Cell TypeCitation
This compound (SDZ 218-135) Sodium Channel Agonist-Data not available--
Dobutamine β1-Adrenergic Agonist0.1 µmol/LIncrease from 155.4 to 484.7 nmol/LNeonatal rat cardiomyocytes[4]
Milrinone Phosphodiesterase III Inhibitor>10 µMGreater elevation than cilostazolIsolated rabbit cardiomyocytes[5]

Table 3: Comparison of Effects on Cardiac Action Potential Duration (APD)

CompoundMechanism of ActionConcentrationEffect on APDSpecies/Cell TypeCitation
This compound (SDZ 218-135) Sodium Channel Agonist10 µM/l+10% increaseIsolated guinea pig papillary muscle
Dobutamine β1-Adrenergic Agonist10-15 µg/kg/minVariable (shortening in ischemic zones)Human ventricle
Milrinone Phosphodiesterase III Inhibitor0.1-0.2 µg/mlAbbreviation of APDIsolated myocardial fibers

Experimental Protocols

Detailed methodologies for the key secondary assays are provided below to enable replication and further investigation.

Protocol 1: Measurement of Cardiomyocyte Contractility and Calcium Transients using an IonOptix System

This protocol outlines the procedure for isolating adult cardiomyocytes and subsequently measuring their contractility and intracellular calcium transients.

1. Cardiomyocyte Isolation:

  • Isolate adult ventricular myocytes from murine hearts using a modified Langendorff perfusion protocol with enzymatic digestion (e.g., collagenase).

  • After isolation, purify the cardiomyocytes through gentle centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's solution).

2. Fura-2 AM Loading for Calcium Imaging:

  • Incubate the isolated cardiomyocytes with the ratiometric calcium indicator Fura-2 AM (typically 1-5 µM) for a specified period (e.g., 15-30 minutes) at room temperature to allow for dye loading.

  • Wash the cells to remove excess extracellular dye.

3. Data Acquisition with IonOptix System:

  • Place a coverslip with the Fura-2 loaded cardiomyocytes onto the stage of an inverted microscope equipped with the IonOptix Myocyte Calcium and Contractility System.

  • Perfuse the cells with Tyrode's solution at a constant temperature (e.g., 37°C).

  • Electrically field-stimulate the cardiomyocytes at a defined frequency (e.g., 1 Hz).

  • Simultaneously record sarcomere length (as a measure of contractility) and the Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission) to measure intracellular calcium transients.

4. Data Analysis:

  • Analyze the recorded traces to determine key parameters of contractility (e.g., peak shortening, time to peak shortening, time to 90% relengthening) and calcium transients (e.g., peak amplitude, diastolic calcium level, time constant of decay).

Protocol 2: Measurement of Cardiac Action Potentials using Patch-Clamp Technique

This protocol describes the whole-cell patch-clamp technique for recording action potentials from isolated cardiomyocytes.

1. Cell Preparation:

  • Use freshly isolated adult ventricular myocytes as described in Protocol 1.

  • Place the cells in a perfusion chamber on the stage of an inverted microscope.

2. Patch-Clamp Recording:

  • Fabricate micropipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • The internal (pipette) solution should mimic the intracellular ionic composition (e.g., high K⁺, low Na⁺, and Cl⁻).

  • The external (bath) solution should be a physiological saline solution (e.g., Tyrode's solution).

  • Approach a single cardiomyocyte with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Switch the amplifier to current-clamp mode.

  • Elicit action potentials by injecting brief suprathreshold depolarizing current pulses.

  • Record the resulting changes in membrane potential using a patch-clamp amplifier and digitize the data for analysis.

3. Data Analysis:

  • Analyze the recorded action potentials to determine parameters such as resting membrane potential, action potential amplitude, and action potential duration at different levels of repolarization (e.g., APD50, APD90).

Visualizations

Signaling Pathway of this compound (Sodium Channel Agonist)

cluster_membrane Cardiomyocyte Sarcolemma Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_influx Increased Na+ Influx Na_channel->Na_influx Delayed Inactivation APD Prolonged Action Potential Duration Na_channel->APD Affects Repolarization NCX Na+/Ca2+ Exchanger (NCX) Reduced_Ca_efflux Reduced Ca2+ Efflux NCX->Reduced_Ca_efflux Reduced Activity Ca_channel L-type Ca2+ Channel Intracellular_Ca Increased Intracellular [Ca2+] Ca_channel->Intracellular_Ca Ca2+ Influx Sdz_pco_400 This compound (SDZ 218-135) Sdz_pco_400->Na_channel Agonist Intracellular_Na Increased Intracellular [Na+] Na_influx->Intracellular_Na Intracellular_Na->NCX Alters Gradient Reduced_Ca_efflux->Intracellular_Ca Contractility Increased Contractility Intracellular_Ca->Contractility Leads to

Caption: Signaling pathway of this compound (SDZ 218-135) in cardiomyocytes.

Experimental Workflow for Cardiomyocyte Contractility Assay

start Start isolate Isolate Cardiomyocytes (Enzymatic Digestion) start->isolate load Load with Fura-2 AM (Calcium Indicator) isolate->load setup Mount on Microscope Stage (IonOptix System) load->setup stimulate Electrically Stimulate (e.g., 1 Hz) setup->stimulate record Simultaneously Record: - Sarcomere Length (Contractility) - Fura-2 Fluorescence ([Ca2+]i) stimulate->record analyze Analyze Data: - Contraction Parameters - Calcium Transient Parameters record->analyze end End analyze->end

Caption: Workflow for cardiomyocyte contractility and calcium transient measurement.

References

A Comparative Analysis of Sdz pco 400 (Iscalimab) and Standard-of-Care Therapies for Lupus Nephritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational drug Sdz pco 400 (Iscalimab) against the established standard-of-care treatments for lupus nephritis, namely mycophenolate mofetil (MMF) and cyclophosphamide (B585). This document synthesizes available clinical trial data, outlines experimental methodologies, and visualizes key biological pathways and study designs to offer a comprehensive resource for the scientific community.

Executive Summary

Lupus nephritis is a severe organ manifestation of systemic lupus erythematosus (SLE), often leading to significant morbidity and mortality. The current standard of care typically involves induction therapy with corticosteroids in combination with either mycophenolate mofetil or cyclophosphamide. This compound (Iscalimab) is a novel, fully human monoclonal antibody that targets the CD40 receptor, a key costimulatory molecule in the immune system. By blocking the CD40-CD40L signaling pathway, Iscalimab aims to suppress the aberrant immune response that drives lupus nephritis. This guide evaluates the efficacy and safety profile of Iscalimab in comparison to MMF and cyclophosphamide, based on available clinical trial data.

Mechanism of Action

This compound (Iscalimab): Iscalimab is an anti-CD40 monoclonal antibody.[1] It functions by blocking the interaction between CD40 on antigen-presenting cells (such as B cells and macrophages) and its ligand, CD40L (CD154), on activated T cells.[2] This interaction is a critical step in T cell-dependent B cell activation, proliferation, and antibody production. By inhibiting this pathway, Iscalimab aims to reduce the production of autoantibodies and the overall inflammatory cascade that contributes to kidney damage in lupus nephritis.

Mycophenolate Mofetil (MMF): MMF is a prodrug of mycophenolic acid (MPA), which is a selective, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo pathway of guanosine (B1672433) nucleotide synthesis, upon which T and B lymphocytes are highly dependent for their proliferation. By inhibiting IMPDH, MMF suppresses the proliferation of these key immune cells involved in the pathogenesis of lupus nephritis.

Cyclophosphamide: Cyclophosphamide is an alkylating agent that has been a cornerstone of lupus nephritis treatment for decades. It works by cross-linking DNA, which leads to the inhibition of DNA synthesis and cell death. It is a potent immunosuppressant that affects a broad range of immune cells, including T and B lymphocytes.

Signaling Pathway of this compound (Iscalimab)

The following diagram illustrates the CD40-CD40L signaling pathway and the mechanism of action of Iscalimab.

CD40_Pathway cluster_T_Cell Activated T Cell cluster_APC Antigen-Presenting Cell (e.g., B Cell) cluster_Iscalimab cluster_downstream Downstream Effects T_Cell T Cell CD40L CD40L (CD154) CD40 CD40 CD40L->CD40 Binding TCR TCR MHC MHC TCR->MHC Antigen Presentation APC APC B_Cell_Activation B Cell Activation, Proliferation, and Antibody Production CD40->B_Cell_Activation Signal Transduction Inflammation Pro-inflammatory Cytokine Release CD40->Inflammation Iscalimab This compound (Iscalimab) Iscalimab->CD40 Blocks Interaction

Caption: CD40-CD40L signaling pathway and Iscalimab's mechanism of action.

Comparative Efficacy Data

The following tables summarize the key efficacy outcomes from clinical trials of this compound (Iscalimab), mycophenolate mofetil, and cyclophosphamide in patients with lupus nephritis.

Table 1: this compound (Iscalimab) - Phase II Study (NCT03610516) [1][3][4]

Endpoint (at Week 24)Iscalimab (n=39)Placebo + SoC (n=18)
Primary Endpoint
Relative Improvement in UPCR from Baseline63.1%36.3%
Secondary Endpoints
Complete Renal Response35.1%22.2%
Partial Renal Response37.8%33.3%

SoC: Standard of Care (Mycophenolate mofetil and corticosteroids) UPCR: Urine Protein-to-Creatinine Ratio

Table 2: Mycophenolate Mofetil vs. Cyclophosphamide - Induction Therapy (Representative Data)

Endpoint (at 6 months)Mycophenolate MofetilIntravenous CyclophosphamideReference
Complete Remission56.2%53.0%Ginzler et al. (ALMS)
Complete Remission70%47.6%Cheng et al. (Pediatric)
Renal RemissionNot specifiedNot specifiedContreras et al.

Table 3: Cyclophosphamide (Euro-Lupus Nephritis Trial) - Low-Dose vs. High-Dose

Endpoint (Median Follow-up ~41 months)Low-Dose IV CyclophosphamideHigh-Dose IV Cyclophosphamide
Treatment Failure16%20%
Renal Remission71%54%
Renal Flares27%29%

Comparative Safety Data

Table 4: this compound (Iscalimab) - Phase II Study (NCT03610516)

Adverse Events (AEs)Iscalimab (n=39)Placebo + SoC (n=18)
Serious AEs (SAEs)15.4% (6 patients, 7 events)16.7% (3 patients, 4 events)
Most AEsMild to moderate in severityMild to moderate in severity

Table 5: Mycophenolate Mofetil vs. Cyclophosphamide - Safety Profile (General)

Adverse EventsMycophenolate MofetilCyclophosphamide
Common Gastrointestinal disturbances (diarrhea, nausea), leukopeniaNausea, vomiting, alopecia, myelosuppression
Serious Opportunistic infections, progressive multifocal leukoencephalopathy (rare)Hemorrhagic cystitis, bladder cancer, infertility, myelosuppression, infections

Experimental Protocols

This compound (Iscalimab) - Phase II Study (NCT03610516)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase II study.

  • Patient Population: Patients with a diagnosis of systemic lupus erythematosus with active proliferative lupus nephritis (Class III or IV).

  • Intervention: Patients were randomized (2:1) to receive either intravenous Iscalimab (10 mg/kg) or placebo.

  • Treatment Duration: 24-week treatment period followed by a 24-week safety follow-up.

  • Concomitant Therapy: All patients received standard of care, which included mycophenolate mofetil and corticosteroids.

  • Primary Endpoint: Ratio from baseline in urinary protein-to-creatinine ratio (UPCR) at week 24.

  • Secondary Endpoints: Included complete and partial renal response rates.

Mycophenolate Mofetil (Representative Induction Trial - ALMS)
  • Study Design: A 24-week, randomized, open-label, non-inferiority trial.

  • Patient Population: Patients with Class III-V lupus nephritis.

  • Intervention: Patients were randomized to receive either oral MMF (target dose of 3 g/day ) or intravenous cyclophosphamide (0.5-1.0 g/m² monthly).

  • Concomitant Therapy: Both groups received corticosteroids.

  • Primary Endpoint: Treatment response, defined as a decrease in proteinuria and stabilization or improvement in serum creatinine.

Cyclophosphamide (Euro-Lupus Nephritis Trial)
  • Study Design: A multicenter, prospective, randomized trial.

  • Patient Population: 90 SLE patients with proliferative glomerulonephritis.

  • Intervention: Patients were randomized to a high-dose IV cyclophosphamide regimen or a low-dose IV cyclophosphamide regimen.

    • Low-Dose: 6 fortnightly pulses at a fixed dose of 500 mg.

    • High-Dose: 6 monthly pulses and 2 quarterly pulses with doses adjusted based on white blood cell count.

  • Maintenance Therapy: Both groups received azathioprine (B366305) after the induction phase.

  • Primary Endpoint: Treatment failure.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a randomized controlled trial in lupus nephritis.

Experimental_Workflow cluster_treatment Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Kidney Biopsy, UPCR, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Arm_A Investigational Drug (e.g., Iscalimab) + SoC Randomization->Arm_A Arm_B Placebo + SoC or Active Comparator (e.g., MMF) Randomization->Arm_B Treatment_Period Treatment Period (e.g., 24 Weeks) Arm_A->Treatment_Period Arm_B->Treatment_Period Follow_Up Follow-up Visits (Efficacy and Safety Monitoring) Treatment_Period->Follow_Up Endpoint_Analysis Primary and Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis

References

A Comparative Guide to Sodium Channel Agonists in Cardiology: SDZ PCO 400 (SDZ 218-135) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the positive inotropic agent SDZ 218-135, likely the compound of interest referred to as "Sdz pco 400," with other notable sodium channel agonists, DPI 201-106 and BDF 9148. These agents represent a class of cardiotonic compounds that enhance myocardial contractility through a mechanism distinct from traditional inotropes like catecholamines or phosphodiesterase inhibitors. This document outlines their comparative efficacy, electrophysiological effects, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for SDZ 218-135, DPI 201-106, and BDF 9148 is the modulation of voltage-gated sodium channels in cardiomyocytes. By binding to these channels, they prolong the open state, leading to an increased influx of sodium ions (Na+) during the action potential. This sustained increase in intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), resulting in a reduced efflux of intracellular calcium ions (Ca2+) and a subsequent increase in sarcoplasmic reticulum Ca2+ stores. The elevated intracellular Ca2+ concentration enhances the binding of Ca2+ to troponin C, leading to a more forceful contraction of the cardiac muscle.

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum Na_Channel Voltage-Gated Na+ Channel Na_Influx Increased Na+ Influx Na_Channel->Na_Influx NCX Na+/Ca2+ Exchanger (NCX) Ca_Efflux Decreased Ca2+ Efflux NCX->Ca_Efflux SR SR Ca2+ Store Intra_Ca Increased [Ca2+]i SR->Intra_Ca Ca2+ release Inhibitor SDZ 218-135 DPI 201-106 BDF 9148 Inhibitor->Na_Channel prolongs open state Intra_Na Increased [Na+]i Na_Influx->Intra_Na Intra_Na->NCX alters gradient Ca_Efflux->Intra_Ca Troponin Ca2+ binding to Troponin C Intra_Ca->Troponin Contraction Enhanced Myocardial Contraction Troponin->Contraction

Mechanism of action for positive inotropic sodium channel agonists.

Comparative Performance Data

The following tables summarize the available quantitative data for SDZ 218-135, DPI 201-106, and BDF 9148, focusing on their positive inotropic effects and impact on cardiac electrophysiology.

Table 1: Positive Inotropic Effects

CompoundAnimal ModelPreparationParameterValueCitation
SDZ 218-135 RatIsolated atriaIncrease in contractile force+50% at 10 µM[1]
RatAnesthetizedLeft ventricular (+)dP/dtmax+100% at 10 mg/kg[1]
DPI 201-106 Guinea pigPapillary musclesEC50 for force of contraction1.3 µM[2]
Guinea pigLeft atriaEC50 for positive inotropic effect0.8 µM[2]
PorcineSkinned trabeculaEC50 for Ca2+ sensitivity0.2 nM[3]
BDF 9148 Guinea pigPapillary musclesEC50 for force of contraction0.6 µM
Guinea pigLeft atriaEC50 for positive inotropic effect0.2 µM

Table 2: Electrophysiological Effects

CompoundAnimal ModelPreparationParameterEffectCitation
SDZ 218-135 Guinea pigPapillary muscleAction Potential Duration (APD)+10% at 10 µM
DPI 201-106 Guinea pigPapillary musclesAction Potential Duration (APD70)Up to +70% at 3 µM
RabbitAtriaAction Potential Duration (APD70)Up to +120% at 3 µM
Guinea pigLeft atriaFunctional Refractory PeriodEC50 of 1.7 µM
RatLeft atriaFunctional Refractory PeriodEC50 of 0.24 µM
BDF 9148 Guinea pigPapillary musclesAction Potential DurationProlonged

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies in cardiac pharmacology. Below are detailed descriptions of the key experimental protocols.

Measurement of In Vitro Cardiac Contractility

This protocol is designed to assess the direct effects of compounds on the contractile force of isolated cardiac tissue.

Contractility_Workflow A Tissue Isolation (e.g., papillary muscle, atrial strip) B Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) A->B C Connection to Force Transducer B->C D Electrical Field Stimulation (e.g., 1 Hz) C->D E Stabilization Period D->E F Cumulative Addition of Compound E->F G Recording of Isometric Contraction F->G H Data Analysis (e.g., EC50 calculation) G->H

Workflow for in vitro cardiac contractility measurement.

Detailed Steps:

  • Tissue Isolation: Hearts are excised from anesthetized animals (e.g., rats, guinea pigs) and placed in cold, oxygenated Krebs-Henseleit solution. Papillary muscles or atrial strips are carefully dissected.

  • Mounting: The isolated tissue is mounted vertically in a temperature-controlled organ bath (37°C) containing oxygenated Krebs-Henseleit solution. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

  • Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes that deliver a suprathreshold voltage.

  • Equilibration: The preparation is allowed to equilibrate for a period (e.g., 60-90 minutes) until a stable baseline contractile force is achieved.

  • Compound Administration: The compound of interest is added to the organ bath in a cumulative manner, with increasing concentrations. The contractile force is allowed to reach a steady state after each addition.

  • Data Acquisition: The isometric contractions are recorded continuously using a data acquisition system.

  • Data Analysis: The change in contractile force from baseline is measured for each concentration. A concentration-response curve is then plotted to determine the EC50 value (the concentration that produces 50% of the maximal effect).

Electrophysiological Recording of Cardiac Action Potentials

This protocol is used to investigate the effects of compounds on the electrical activity of single cardiomyocytes.

Action_Potential_Workflow A Cardiomyocyte Isolation (Enzymatic digestion of cardiac tissue) B Cell Plating and Culture A->B C Whole-Cell Patch Clamp B->C D Current Clamp Configuration C->D E Elicit Action Potentials (Depolarizing current injection) D->E F Baseline Recording E->F G Perfusion with Compound F->G H Recording of AP Changes G->H I Data Analysis (APD, Vmax, etc.) H->I

Workflow for recording cardiac action potentials.

Detailed Steps:

  • Cardiomyocyte Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) by enzymatic digestion.

  • Cell Culture: Isolated cardiomyocytes are plated on laminin-coated coverslips and maintained in a suitable culture medium.

  • Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to record the membrane potential of a single cardiomyocyte. A glass micropipette filled with an intracellular solution is sealed onto the cell membrane.

  • Current-Clamp Mode: The amplifier is set to the current-clamp mode, which allows for the measurement of the membrane potential while injecting a controlled current.

  • Eliciting Action Potentials: Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette at a regular frequency.

  • Baseline Recording: Baseline action potential parameters, such as action potential duration (APD) at different levels of repolarization (e.g., APD50, APD90), maximum upstroke velocity (Vmax), and resting membrane potential, are recorded.

  • Compound Application: The cell is then perfused with a solution containing the test compound at a specific concentration.

  • Recording of Effects: Changes in the action potential parameters are recorded in the presence of the compound.

  • Data Analysis: The recorded action potentials are analyzed to quantify the effects of the compound on the various electrophysiological parameters.

Summary and Conclusion

A key differentiator for SDZ 218-135 is the claim that, unlike its predecessor DPI 201-106, it does not impair cardiac relaxation. All three compounds prolong the cardiac action potential, a characteristic effect of sodium channel agonists. This effect can be beneficial in certain contexts but also carries a potential pro-arrhythmic risk that requires careful evaluation.

The choice of a particular sodium channel agonist for further research or development would depend on the specific therapeutic goals, considering the balance between desired inotropic efficacy and potential electrophysiological side effects. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to further elucidate the pharmacological profiles of these and other novel cardiotonic agents.

References

A Comparative Guide to Ibuprofen and its Alternatives in Pain and Inflammation Management

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research and informational purposes only. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment. The initial user query for "Sdz pco 400" did not yield a specific match; therefore, this guide focuses on the most plausible interpretation, "Ibuprofen Sandoz 400 mg," a widely used nonsteroidal anti-inflammatory drug (NSAID).

Introduction

Ibuprofen (B1674241) is a cornerstone of pain and inflammation management, valued for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] This guide provides a comparative analysis of ibuprofen with other common analgesics, namely paracetamol (acetaminophen), diclofenac (B195802), and naproxen. The information is presented to aid researchers and drug development professionals in understanding the relative performance and mechanistic pathways of these compounds.

Data Presentation: Comparative Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from various studies to facilitate a clear comparison between ibuprofen and its alternatives.

Table 1: Pharmacokinetic Properties of Ibuprofen and Alternatives

ParameterIbuprofen (400 mg)Paracetamol (1000 mg)Diclofenac (50 mg)Naproxen (500 mg)
Time to Peak Plasma Concentration (Tmax) 1-2 hours[1][4]~1 hour~2-3 hours~2-4 hours
Plasma Half-life (t1/2) 1.8-2.0 hours~2-3 hours~1-2 hours~12-17 hours
Protein Binding >98%~10-25%>99%>99%
Metabolism Hepatic (CYP2C9, CYP2C8)HepaticHepaticHepatic
Excretion Primarily renalPrimarily renalRenal and biliaryPrimarily renal

Table 2: Comparative Efficacy in Different Pain Models

Pain ModelIbuprofen vs. ParacetamolIbuprofen vs. DiclofenacIbuprofen vs. Naproxen
Acute Pain Ibuprofen consistently superior.Diclofenac may be more potent for severe pain.Naproxen showed superiority in relieving resting, movement, and night pain in osteoarthritis.
Osteoarthritis Ibuprofen favored in direct comparisons.Oral diclofenac (150 mg/day) likely more effective.Naproxen was more effective for most variables, especially night pain.
Dysmenorrhea Limited direct comparison data, but both are effective.No direct comparative data found.No direct comparative data found.
Fever (Pediatric) Ibuprofen resulted in a greater temperature reduction at <4 hours and 4-24 hours.Not applicable.Not applicable.
Low Back Pain Not applicable.Oral ibuprofen was more efficacious than topical diclofenac.No direct comparative data found.

Table 3: Overview of Adverse Events

Adverse Event ProfileIbuprofenParacetamolDiclofenacNaproxen
Gastrointestinal Risk of bleeding and ulcers, less than aspirin.Low risk at therapeutic doses.Higher risk of GI bleeding compared to ibuprofen.Higher risk of GI bleeding compared to ibuprofen.
Cardiovascular Small increased risk of thrombotic events at high doses (2400 mg/day).Generally considered to have a lower cardiovascular risk.Higher risk of major heart problems compared to ibuprofen.Some studies suggest a lower cardiovascular risk compared to other NSAIDs.
Renal Risk of renal dysfunction with long-term use.Low risk at therapeutic doses.Risk of renal adverse effects.Risk of renal adverse effects.
Hepatic Rare instances of hepatic toxicity.High risk of hepatotoxicity in case of overdose.Potential for liver damage.Potential for liver damage.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the comparison of these analgesics.

Protocol 1: Comparative Efficacy in Acute Postoperative Pain
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients experiencing moderate to severe pain following a standardized surgical procedure (e.g., dental extraction).

  • Intervention:

    • Group 1: Ibuprofen 400 mg, single oral dose.

    • Group 2: Paracetamol 1000 mg, single oral dose.

    • Group 3: Placebo, single oral dose.

  • Outcome Measures:

    • Primary: Total pain relief over 6 hours (TOPAR6), assessed using a visual analog scale (VAS) at baseline and at specified time points post-dosing.

    • Secondary:

      • Time to onset of analgesia.

      • Peak pain relief.

      • Use of rescue medication.

      • Patient's global assessment of treatment efficacy.

  • Data Analysis: Analysis of variance (ANOVA) to compare TOPAR6 scores between groups. Kaplan-Meier analysis for time to rescue medication.

Protocol 2: Assessment of Gastrointestinal Tolerability
  • Study Design: A prospective, randomized, open-label, endoscopic study.

  • Subject Population: Healthy volunteers with no history of significant gastrointestinal disease.

  • Intervention:

    • Group 1: Ibuprofen 400 mg, three times daily for 7 days.

    • Group 2: Diclofenac 50 mg, three times daily for 7 days.

    • Group 3: Naproxen 500 mg, twice daily for 7 days.

  • Procedure:

    • Baseline endoscopy to assess the gastric and duodenal mucosa.

    • Administration of the assigned NSAID for the study duration.

    • Final endoscopy on day 8 to evaluate for mucosal damage (e.g., erosions, ulcers), graded using a standardized scale (e.g., Lanza score).

  • Outcome Measures:

    • Primary: Incidence and severity of gastroduodenal ulcers.

    • Secondary: Incidence of erosions, dyspeptic symptoms, and adverse events.

  • Data Analysis: Chi-square or Fisher's exact test to compare the incidence of ulcers between groups.

Mandatory Visualization

Signaling Pathway of Ibuprofen

The primary mechanism of action for ibuprofen and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Ibuprofen_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation_Pain_Fever Inflammation Pain Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (e.g., Postoperative Pain) Informed_Consent Informed Consent & Screening Patient_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (Ibuprofen 400 mg) Randomization->Group_A Group_B Group B (Alternative Drug) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Dosing Drug Administration Group_A->Dosing Group_B->Dosing Group_C->Dosing Pain_Assessment Pain Assessment (e.g., VAS at multiple time points) Dosing->Pain_Assessment Data_Analysis Data Analysis (Efficacy & Safety) Pain_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

Cross-Validation of ATP-Sensitive Potassium Channel (KATP) Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of compounds targeting ATP-sensitive potassium (KATP) channels in various cancer cell lines. While direct comparative data for Sdz pco 400 (PCO-400) is limited in publicly available literature, this document serves as a cross-validation of the KATP channel as a therapeutic target by examining the effects of other well-characterized KATP channel modulators. The provided experimental data for these alternative compounds can inform the design of studies to evaluate PCO-400.

Introduction to KATP Channels in Cancer

ATP-sensitive potassium (KATP) channels are metabolic sensors that link the energetic state of a cell to its electrical activity. In cancer, the role of these channels is multifaceted and context-dependent. Dysregulation of KATP channel expression and activity has been implicated in tumor progression, with effects on cell proliferation, apoptosis, and resistance to therapy.[1][2][3] The subunit composition of KATP channels can vary between different tissues and cancer types, leading to diverse physiological and pharmacological responses. This guide explores the activity of KATP channel modulators in different cancer cell line models.

Comparative Analysis of KATP Channel Modulator Activity

The following table summarizes the observed effects of the KATP channel opener, diazoxide, and the KATP channel blocker, glibenclamide, across a range of cancer cell lines. This data provides a baseline for understanding how modulation of KATP channels can impact cancer cell biology and serves as a reference for designing cross-validation studies for this compound.

CompoundMechanism of ActionCell LineCancer TypeObserved EffectReference
Diazoxide KATP Channel OpenerLung Cancer CellsNon-Small Cell Lung CancerInhibited cell proliferation, downregulated cyclin D1 transcription.[4]
Mammary Carcinoma (in vivo)Breast CancerInduced tumor remission.[5]
Oligodendrocyte Precursor CellsN/A (Myelination)Stimulated proliferation.
Glibenclamide KATP Channel BlockerMDA-MB-231Breast CancerInhibited cell proliferation, induced G0/G1 cell cycle arrest.
HepG-2, Huh7Hepatocellular CarcinomaInhibited cell viability, induced G2/M cell cycle arrest and apoptosis.
MGC-803Gastric CancerInduced apoptosis via reactive oxygen species (ROS) generation.
U87-MGGliomaInhibited proliferation, blocked G0/G1 phase, and induced apoptosis.
Various Cancer Cell LinesBreast, Colon, Bladder CancerInhibits cellular proliferation.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, diazoxide, glibenclamide) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual cells, providing insights into the mechanism of action of channel-modulating compounds.

  • Cell Preparation: Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Data Recording: In voltage-clamp mode, hold the cell at a specific membrane potential and record the currents flowing through the ion channels in response to voltage steps or the application of test compounds. In current-clamp mode, inject a known current and measure the resulting changes in membrane potential.

  • Compound Application: Perfuse the test compound onto the cell to observe its effect on channel currents or membrane potential.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular KATP KATP Channel Hyperpolarization Hyperpolarization KATP->Hyperpolarization K+ Efflux Depolarization Depolarization KATP->Depolarization Reduced K+ Efflux PCO400 This compound (Opener) PCO400->KATP Opens Glibenclamide Glibenclamide (Blocker) Glibenclamide->KATP Blocks ATP High ATP ATP->KATP Inhibits ADP High ADP ADP->KATP Activates Proliferation Cell Proliferation Hyperpolarization->Proliferation Inhibits (in some cancers) Depolarization->Proliferation Promotes (in some cancers)

Caption: Simplified signaling pathway of KATP channel modulation.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Select Diverse Cancer Cell Lines B Culture Cells to Optimal Density A->B C Treat with this compound & Alternatives B->C D Cell Proliferation Assay (e.g., MTT) C->D E Electrophysiology (Patch Clamp) C->E F Determine IC50 Values D->F G Measure Channel Current Modulation E->G H Compare Activity Across Cell Lines & Compounds F->H G->H

Caption: Experimental workflow for cross-validation.

References

Head-to-Head Comparison: Sdz pco 400 vs. [Compound B] - A Data-Driven Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive and accurate comparison, please specify the name of [Compound B].

Once "[Compound B]" is identified, this guide will present a detailed, data-driven comparison against Sdz pco 400, focusing on key performance metrics, underlying mechanisms of action, and relevant experimental data. The content will be structured to provide researchers, scientists, and drug development professionals with a clear, objective analysis to inform their work.

The planned comparison will include:

  • Mechanism of Action Analysis: A thorough examination of the signaling pathways modulated by both this compound and the specified [Compound B]. This will include a visual representation of the pathways using Graphviz diagrams to clearly illustrate the molecular interactions and downstream effects.

  • Quantitative Performance Data: A summary of key experimental results, such as IC50 values, efficacy data from in vitro and in vivo models, and pharmacokinetic profiles. This information will be presented in clearly structured tables for straightforward comparison.

  • Detailed Experimental Protocols: Methodologies for the critical experiments cited will be provided to ensure transparency and allow for the replication and validation of the findings.

  • Workflow and Logical Relationship Diagrams: Graphviz diagrams will be utilized to map out experimental workflows and other logical relationships, providing a visual guide to the research process and data interpretation.

By adhering to these core requirements, this guide will offer a valuable resource for making informed decisions in the drug discovery and development process. We await the specification of "[Compound B]" to proceed with the detailed analysis.

Safety Operating Guide

Proper Disposal Procedures for Sdz pco 400: A Critical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

Important Initial Note: The identifier "Sdz pco 400" does not correspond to a standard chemical name. Searches for this term yield results for two distinct products: Polypropylene glycol 400 and CAFCO® 400 . These substances have vastly different properties and disposal requirements. Before proceeding, it is critical that you verify the exact identity of your material, for instance by checking the CAS number on the Safety Data Sheet (SDS) or the manufacturer's label. Following incorrect disposal procedures can lead to safety hazards and regulatory violations.

This guide provides disposal information for both potential substances to ensure you have the necessary information once your material is correctly identified.

Option 1: Polypropylene Glycol 400 (CAS No: 25322-69-4)

Polypropylene glycol 400 is a polymer generally considered to be non-hazardous and is used in a variety of industrial and laboratory applications.[1]

Data Presentation: Properties of Polypropylene Glycol 400
PropertyValueSource
CAS Number 25322-69-4[1]
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard.[1]
Physical State Liquid[2]
Environmental Fate Biodegradable[3]
Primary Disposal Concern Potential contamination with hazardous materials during use.
Experimental Protocols: Disposal of Polypropylene Glycol 400

The appropriate disposal method for Polypropylene glycol 400 depends on whether it is pure (unused) or has been contaminated through experimental use.

Protocol 1: Disposal of Pure/Uncontaminated Polypropylene Glycol 400

  • Assess Quantity:

    • Small Quantities (Household/Lab Bench Scale): For very small amounts, some local regulations may permit dilution with a large amount of water followed by disposal down the drain. However, it is always best to check with your local water treatment authority first.

    • Large Quantities: Bulk disposal down the drain is not recommended as it can overwhelm wastewater treatment systems.

  • Containerize for Disposal: Place the material in a sealed, leak-proof, and clearly labeled container.

  • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Engage Certified Disposal Service: For larger quantities, contact a licensed chemical waste disposal company. Recycling is also a viable option as some providers can clean and reuse the glycol.

Protocol 2: Disposal of Contaminated Polypropylene Glycol 400

  • Waste Characterization: If the glycol is mixed with other chemicals, especially hazardous substances or heavy metals, it must be treated as hazardous waste.

  • Safe Storage: Store the contaminated glycol in sturdy, leak-proof containers with secure lids. The containers must be clearly labeled as "Hazardous Waste" and list all known contaminants.

  • Segregation: Do not mix different types of glycol waste unless you have confirmed your disposal vendor will accept the mixture.

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. This service will provide a manifest for tracking the waste from generation to its final disposal, ensuring regulatory compliance.

  • Record Keeping: Maintain detailed records of the amount of glycol disposed, its contaminants, and the disposal dates and methods.

Mandatory Visualization: Disposal Workflow for Polypropylene Glycol 400

cluster_pure Pure Glycol cluster_contaminated Contaminated Glycol start Start: Identify Glycol Waste check_contamination Is the glycol contaminated with hazardous materials? start->check_contamination check_quantity Assess Quantity check_contamination->check_quantity No treat_hazardous Treat as Hazardous Waste check_contamination->treat_hazardous Yes small_quant Small Quantity: Check local regulations for drain disposal. check_quantity->small_quant Small large_quant Large Quantity: Contact certified waste disposal service. check_quantity->large_quant Large end_node End: Document Disposal small_quant->end_node large_quant->end_node store_label Store in sealed, labeled hazardous waste container. treat_hazardous->store_label professional_disposal Arrange for disposal by a certified hazardous waste company. store_label->professional_disposal professional_disposal->end_node

Caption: Decision workflow for Polypropylene Glycol 400 disposal.

Option 2: CAFCO® 400

CAFCO® 400 is a medium-density, wet mix, spray-applied fire resistive material (SFRM) based on Portland cement. It is used in construction to protect structural steel.

Data Presentation: Properties of CAFCO® 400
PropertyValueSource
Product Type Spray-Applied Fire Resistive Material (SFRM)
Primary Components Portland Cement, Limestone, Cellulose, Bentonite
Hazard Classification Can cause skin irritation and serious eye damage. May contain trace amounts of crystalline silica.
Physical State Solid (powder)
RCRA Status Not typically designated as hazardous waste under RCRA.
Experimental Protocols: Disposal of CAFCO® 400

Disposal procedures for CAFCO® 400 apply to unused material or waste generated during application or removal.

Protocol 1: Disposal of Unused or Cured CAFCO® 400 Waste

  • Regulatory Confirmation: While not typically classified as hazardous under the Resource Conservation and Recovery Act (RCRA), always dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.

  • Containment:

    • Dry Material: Sweep or shovel the material into suitable, labeled disposal containers. Minimize the generation of dust during this process.

    • Wet Material: Treat wet material with an inert absorbent and place it in appropriate disposal containers.

  • Personal Protective Equipment (PPE): When handling CAFCO® 400, wear appropriate PPE, including safety glasses with side shields (or goggles), gloves, and respiratory protection (e.g., a NIOSH-approved N-95 dust mask) to avoid inhalation of dust and prevent skin and eye contact.

  • Final Disposal: The primary disposal method for CAFCO® 400 waste is landfilling. It is processed along with other construction and demolition debris. Ensure the landfill is permitted to accept this type of industrial or construction waste.

Mandatory Visualization: Disposal Workflow for CAFCO® 400

cluster_dry Dry Waste cluster_wet Wet Waste start Start: Identify CAFCO® 400 Waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->wear_ppe check_state Is the material wet or dry? wear_ppe->check_state sweep_dry Sweep or shovel into a suitable disposal container. check_state->sweep_dry Dry absorb_wet Treat with inert absorbent material. check_state->absorb_wet Wet minimize_dust Minimize dust generation. sweep_dry->minimize_dust final_disposal Dispose of container in an approved landfill in accordance with local and national regulations. minimize_dust->final_disposal containerize_wet Place in a suitable disposal container. absorb_wet->containerize_wet containerize_wet->final_disposal

Caption: Disposal workflow for dry and wet CAFCO® 400 waste.

References

Navigating Uncertainty: The Challenge of Identifying "Sdz pco 400"

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to pinpoint the specific chemical substance "Sdz pco 400" for the purpose of providing essential safety and handling information have proven inconclusive. Without a definitive identification and an accompanying Safety Data Sheet (SDS), it is not possible to generate accurate guidance on personal protective equipment (PPE), operational protocols, or disposal plans.

Initial and subsequent targeted searches for "this compound" and variations thereof did not yield a clear match to a specific chemical product. The search results presented a range of substances with "400" in their designation, including "Polypropylene glycol 400," "CAFCO® 400," and "ISOLATEK Type 400," as well as a product referred to as "Pco-400" from a life sciences company. However, none of these could be definitively confirmed as the "this compound" specified in the query.

The safety profiles of the identified substances vary significantly. For instance, while Polypropylene glycol 400 is generally not considered hazardous, materials like CAFCO® 400 are associated with potential skin and eye irritation. This discrepancy underscores the critical importance of accurately identifying a substance before issuing any safety recommendations. Providing PPE and handling instructions without a clear understanding of the material's specific hazards would be unsafe and contrary to established laboratory safety protocols.

To proceed with this request, a more precise identification of the substance is required. The following information would be necessary to locate the correct Safety Data Sheet and formulate the requested safety and handling guidance:

  • Full Chemical Name: The complete and unambiguous chemical name.

  • CAS Number: The unique Chemical Abstracts Service registry number.

  • Manufacturer or Supplier: The name of the company that produces or distributes the substance.

Once this information is available, a comprehensive and accurate guide to the personal protective equipment and handling procedures for "this compound" can be developed.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sdz pco 400
Reactant of Route 2
Sdz pco 400

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。